Eliglustat-d15
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZZPCZKBUKGGU-PTVBPQIQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Eliglustat-d15: Properties, Application, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eliglustat-d15 is the deuterated analog of Eliglustat, a potent and specific inhibitor of glucosylceramide synthase. This isotopic labeling renders this compound an invaluable tool in the bioanalysis of Eliglustat, where it serves as a high-fidelity internal standard for quantitative mass spectrometry-based assays. This technical guide provides a comprehensive overview of the chemical structure of this compound, its role in the context of Eliglustat's mechanism of action, and detailed protocols for its application in experimental settings. Furthermore, it presents key quantitative data from clinical studies of Eliglustat, underscoring the importance of precise analytical methodologies facilitated by the use of its deuterated counterpart.
Introduction to Eliglustat and the Role of Deuteration
Eliglustat is a substrate reduction therapy approved for the treatment of Gaucher disease type 1. Gaucher disease is a lysosomal storage disorder characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues. By inhibiting glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids, Eliglustat effectively reduces the rate of glucosylceramide production to match its impaired degradation.
The therapeutic efficacy and safety of Eliglustat are directly related to its plasma concentrations. Therefore, accurate and precise quantification of Eliglustat in biological matrices is paramount throughout its preclinical and clinical development. This is where isotopically labeled internal standards, such as this compound, become indispensable.
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, results in a molecule with a higher mass but nearly identical chemical properties to the parent compound. In mass spectrometry, this mass difference allows for the clear differentiation of the analyte (Eliglustat) from the internal standard (this compound), while their similar chromatographic behavior and ionization efficiency ensure that any variability during sample preparation and analysis is accounted for, leading to highly reliable quantitative results.
Chemical Structure and Properties of this compound
This compound is a stable, non-radioactive, isotopically labeled form of Eliglustat. The "d15" designation indicates that fifteen hydrogen atoms in the octanamide moiety of the molecule have been replaced with deuterium.
Chemical Structure:
-
Systematic Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuterio-N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
-
Molecular Formula: C₂₃H₂₁D₁₅N₂O₄
-
Molecular Weight: Approximately 419.64 g/mol
The core structure consists of a benzodioxin ring, a pyrrolidine ring, and a deuterated octanamide side chain. The stereochemistry at the two chiral centers is (1R, 2R), which is crucial for its biological activity.
Mechanism of Action of Eliglustat and the Glycosphingolipid Synthesis Pathway
Eliglustat targets the enzyme glucosylceramide synthase (GCS), which is a key player in the biosynthesis of glycosphingolipids. The pathway begins with ceramide, to which GCS adds a glucose molecule, forming glucosylceramide. This is the precursor for a wide array of more complex glycosphingolipids. In Gaucher disease, the subsequent breakdown of glucosylceramide is impaired. Eliglustat's inhibitory action reduces the initial production of glucosylceramide, thereby alleviating the substrate burden on the deficient enzyme.
Caption: Glycosphingolipid synthesis pathway and the inhibitory action of Eliglustat.
Quantitative Data from Clinical Trials of Eliglustat
The efficacy of Eliglustat has been demonstrated in several clinical trials. The following tables summarize key quantitative outcomes from these studies, highlighting the clinical improvements observed in patients with Gaucher disease type 1.
Table 1: Efficacy of Eliglustat in Treatment-Naïve Patients (ENGAGE Trial, 4.5 Years) [1][2][3]
| Parameter | Baseline (Mean ± SD or Median) | 4.5 Years (Mean ± SD or Median) | Percent Change |
| Spleen Volume (multiples of normal) | 17.1 | 5.8 | -66% |
| Liver Volume (multiples of normal) | 1.5 | 1.1 | -23% |
| Hemoglobin (g/dL) | 11.9 | 13.4 | +1.4 g/dL |
| Platelet Count (x 10⁹/L) | 67.6 | 122.6 | +87% |
| Chitotriosidase (nmol/h/mL) | 13,394 | 2,312 | -82% |
| Glucosylceramide (µg/mL) | 11.5 | 2.4 | -79% |
| Glucosylsphingosine (ng/mL) | 518.5 | 72.1 | -84% |
| Spine T-score | -1.07 | -0.53 | Improvement |
Table 2: Long-Term Efficacy of Eliglustat (Phase 2 Trial, 8 Years) [4]
| Parameter | Baseline (Mean ± SD) | 8 Years (Mean ± SD) | Percent Change |
| Spleen Volume (multiples of normal) | 16.8 ± 9.5 | 4.9 ± 3.2 | -69% |
| Liver Volume (multiples of normal) | 1.7 ± 0.5 | 1.1 ± 0.3 | -34% |
| Hemoglobin (g/dL) | 11.3 ± 1.5 | 13.5 ± 1.2 | +2.2 g/dL |
| Platelet Count (x 10⁹/L) | 68.7 ± 21.2 | 135.3 ± 56.6 | +113% |
Experimental Protocol: Quantification of Eliglustat in Human Plasma using LC-MS/MS with this compound Internal Standard
This section provides a detailed methodology for the quantification of Eliglustat in human plasma, a critical assay in pharmacokinetic and clinical studies.
5.1. Materials and Reagents
-
Eliglustat reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Methanol (HPLC or LC-MS grade)
5.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
5.3. Preparation of Stock and Working Solutions
-
Eliglustat Stock Solution (1 mg/mL): Accurately weigh and dissolve Eliglustat reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Eliglustat Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
This compound Internal Standard Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of, for example, 100 ng/mL.
5.4. Sample Preparation (Protein Precipitation)
-
Label polypropylene tubes for calibration standards, quality controls, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the this compound internal standard working solution.
-
For calibration standards, add a known volume of the corresponding Eliglustat working solution. For blanks, add 10 µL of 50:50 methanol:water.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
5.5. LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.5 min: Linear gradient to 5% A
-
2.5-3.0 min: Hold at 5% A
-
3.0-3.1 min: Return to 95% A
-
3.1-4.0 min: Re-equilibration at 95% A
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Eliglustat: m/z 405.4 → 84.1
-
This compound: The precursor ion will be shifted by +15 Da (m/z 420.4), and the product ion will depend on the fragmentation pattern, which should be confirmed by direct infusion of the standard.
-
5.6. Data Analysis
The concentration of Eliglustat in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the standards of known concentrations.
Caption: Workflow for the quantification of Eliglustat in plasma.
Conclusion
This compound is a critical analytical tool for the development and clinical use of Eliglustat. Its use as an internal standard in LC-MS/MS assays ensures the generation of accurate and reliable pharmacokinetic data, which is essential for establishing the safety and efficacy of this important therapy for Gaucher disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Eliglustat and its deuterated analog.
References
- 1. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical outcomes after 4.5 years of eliglustat therapy for Gaucher disease type 1: Phase 3 ENGAGE trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Outcomes after 8 years of eliglustat therapy for Gaucher disease type 1: Final results from the Phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Eliglustat-d15 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of Eliglustat-d15's function as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of eliglustat. While the therapeutic mechanism of eliglustat is contextualized, the core focus is on the analytical principles and methodologies that leverage its deuterated analog to ensure accurate, precise, and robust quantification in complex biological matrices.
Introduction: The Principle of Stable Isotope Dilution
Eliglustat is an oral substrate reduction therapy used for the treatment of Gaucher disease type 1.[1][2] It functions by inhibiting glucosylceramide synthase, the enzyme responsible for synthesizing glucosylceramide, thereby reducing the accumulation of this substrate in lysosomes.[2][3][4] For effective clinical development and therapeutic drug monitoring, a robust bioanalytical method is required to accurately measure eliglustat concentrations in biological samples like plasma.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, and its accuracy relies heavily on the use of an appropriate internal standard (IS). An IS is a compound added at a known concentration to every sample, calibrator, and quality control sample. It is used to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
A stable isotope-labeled internal standard, such as this compound, is considered the ideal choice. By replacing 15 hydrogen atoms with deuterium, this compound is chemically and structurally almost identical to the analyte, eliglustat. This ensures it behaves nearly identically during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished and measured separately by the mass spectrometer. This co-eluting, yet distinguishable, nature provides the most effective normalization, correcting for potential errors at every stage of the analysis.
Mechanism of Action as an Internal Standard
The utility of this compound is rooted in the principle of stable isotope dilution (SID). Because this compound has the same physicochemical properties as eliglustat, it experiences the same degree of loss during sample preparation and the same extent of ionization efficiency in the mass spectrometer's source.
When a known amount of this compound is added to a plasma sample, the ratio of the mass spectrometer's response of the analyte (eliglustat) to the internal standard (this compound) is measured. This ratio is directly proportional to the initial concentration of eliglustat in the sample. Any variations that occur during the procedure will affect both the analyte and the internal standard equally, leaving their ratio constant and ensuring the final calculated concentration remains accurate.
References
An In-depth Technical Guide to the Synthesis and Purification of Eliglustat-d15
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Eliglustat-d15, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat.[1] Due to its increased mass, this compound serves as an ideal internal standard for pharmacokinetic and metabolic studies of Eliglustat, allowing for precise quantification in biological matrices.[2][3] This document outlines the synthetic pathway, details experimental protocols, and presents relevant data in a clear and structured format.
Synthetic Strategy
The most plausible and efficient synthetic route to this compound involves a convergent synthesis strategy. This approach consists of two key stages:
-
Synthesis of the non-deuterated chiral amine precursor: (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][2][4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol.
-
Synthesis of the deuterated acylating agent: Octanoyl-d15 chloride.
-
Coupling of the chiral amine with the deuterated acyl chloride to yield the final product, this compound.
This strategy allows for the introduction of the deuterium label at a late stage in the synthesis, maximizing efficiency and minimizing the potential for isotopic scrambling.
Experimental Protocols
Synthesis of (1R,2R)-2-amino-1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol
Multiple synthetic routes for the chiral amine precursor of Eliglustat have been reported. A common approach, which is adaptable for laboratory and potential scale-up, is outlined below. This multi-step synthesis begins with commercially available starting materials.
A generalized workflow for the synthesis of the chiral amine precursor is depicted in the following diagram:
References
The Gold Standard in Bioanalysis: A Technical Guide to the Advantages of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the pursuit of the highest levels of accuracy, precision, and reliability is paramount. The choice of an internal standard (IS) is a critical decision that directly impacts the quality and integrity of quantitative data. Among the available options, stable isotope-labeled internal standards (SIL-IS), and specifically deuterated internal standards, have emerged as the "gold standard," especially for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2][3] This in-depth technical guide explores the core advantages of using deuterated internal standards, supported by quantitative data, detailed experimental protocols, and logical workflows to provide a comprehensive resource for the scientific community.
Core Principles: Why Deuterated Standards are Superior
A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] This subtle modification results in an increase in molecular weight, allowing the mass spectrometer to differentiate it from the native analyte, while its physicochemical properties remain nearly identical.[5] This near-perfect analogy is the foundation of its superiority, as the deuterated standard behaves almost identically to the analyte throughout the entire analytical workflow, from sample preparation to detection.
The primary advantages of employing deuterated internal standards in bioanalysis include:
-
Mitigation of Matrix Effects: A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte and has virtually identical ionization characteristics, it experiences the same degree of ion suppression or enhancement. This allows for accurate normalization of the analyte's signal, thereby correcting for the matrix effect.
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can be inconsistent. When a deuterated internal standard is introduced at the beginning of the sample preparation process, it experiences the same potential for loss as the analyte. Consequently, the ratio of the analyte to the internal standard remains constant, ensuring accurate quantification despite variations in extraction efficiency.
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability into the analytical results. The use of a deuterated internal standard effectively normalizes these variations, leading to more precise and reproducible data.
Quantitative Data: A Head-to-Head Comparison
The theoretical advantages of deuterated standards are consistently supported by experimental data, which demonstrates their superior performance compared to other types of internal standards, such as structural analogs.
Table 1: Comparison of Precision for the Quantification of Everolimus
| Internal Standard Type | Quality Control Level | Coefficient of Variation (%CV) |
| Deuterated Internal Standard | Low | 3.5% |
| Medium | 2.8% | |
| High | 2.1% | |
| Structural Analog Internal Standard | Low | 6.2% |
| Medium | 5.5% | |
| High | 4.8% |
This data, adapted from a study on the immunosuppressant drug everolimus, illustrates a significant improvement in precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.
Table 2: Comparative Analysis of Accuracy and Precision for Kahalalide F Quantification
| Internal Standard Type | Accuracy (Mean Bias %) | Precision (Standard Deviation) |
| Deuterated Internal Standard | 101.2% | 3.7% |
| Structural Analog Internal Standard | 92.5% | 8.9% |
This comparative analysis for the depsipeptide kahalalide F in a biological matrix clearly demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.
Table 3: Impact of Internal Standard Choice on Matrix Effects in Ethambutol Analysis
| Internal Standard | IS Normalized Matrix Factor | Coefficient of Variation (%CV) |
| Ethambutol-d4 (Deuterated) | 0.98 - 1.05 | < 4.0% |
| Cimetidine (Structural Analog) | 0.85 - 1.12 | < 15.0% |
Data from a validated LC-QToF-MS method in human plasma shows that the deuterated internal standard provides a more consistent and reliable correction for matrix effects, as indicated by an IS Normalized Matrix Factor closer to 1.0 and a lower %CV across different plasma sources.
Experimental Protocols
To ensure the robust and reliable performance of a bioanalytical method employing a deuterated internal standard, a thorough validation is essential. The following is a representative protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method, based on the International Council for Harmonisation (ICH) M10 guideline.
Objective
To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analog) internal standard.
Materials
-
Analyte reference standard
-
Deuterated internal standard
-
Non-deuterated internal standard
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis
Method
3.1. Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards.
3.2. Calibration Curve: A calibration curve should be prepared for each analytical run, consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.
3.3. Quality Control (QC) Samples: Prepare QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
3.4. Sample Preparation (Protein Precipitation Example):
-
To 50 µL of whole blood, plasma, or serum sample, add the deuterated internal standard solution.
-
Add a precipitation solution (e.g., zinc sulfate in methanol) to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3.5. Validation Parameters and Acceptance Criteria (based on ICH M10):
| Parameter | Procedure | Acceptance Criteria |
| Selectivity and Specificity | Analyze at least 6 independent sources of blank matrix. | Response of interfering components should not be more than 20% of the analyte response at the LLOQ and not more than 5% of the internal standard response. |
| Matrix Effect | Compare the analyte's peak area in a post-extraction spiked sample to its peak area in a neat solution at the same concentration. Calculate the IS-normalized matrix factor. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Carry-over | Inject a blank sample immediately following the highest calibration standard (ULOQ). | Carry-over in the blank sample should not be >20% of the LLOQ for the analyte and >5% for the internal standard. |
| Accuracy and Precision | Analyze QC samples at LLOQ, low, medium, and high concentrations. | The mean concentration should be within ±15% of the nominal concentration (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ). |
| Stability (Freeze-Thaw, Bench-Top) | Analyze low and high QC samples after undergoing at least three freeze-thaw cycles or being left at room temperature for a specified duration. | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | Dilute samples with concentrations above the ULOQ with blank matrix. | The accuracy and precision of the diluted QCs should be within ±15%. |
Visualizing the Workflow and Rationale
The following diagrams, created using Graphviz, illustrate the logical workflows and relationships in bioanalysis with deuterated internal standards.
Caption: A typical bioanalytical workflow using a deuterated internal standard.
Caption: How deuterated standards compensate for matrix effects.
Caption: Key decision points for selecting a suitable deuterated internal standard.
Conclusion
The use of deuterated internal standards in bioanalysis, particularly in LC-MS/MS applications, is an indispensable strategy for achieving the highest quality quantitative data. Their ability to effectively compensate for matrix effects, extraction variability, and instrumental fluctuations provides an unparalleled level of accuracy and precision. This is essential for regulatory submissions, clinical diagnostics, and advancing metabolic research. As analytical instrumentation continues to evolve in sensitivity, the critical role of deuterated internal standards in ensuring data integrity will only become more pronounced. The detailed protocols, quantitative comparisons, and logical workflows presented in this guide underscore the profound impact of these stable isotope-labeled compounds on the reliability and robustness of scientific data.
References
Navigating the Analytical Landscape of Deuterated Pharmaceuticals: A Technical Guide to the Isotopic Purity and Stability of Eliglustat-d15
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and stability of Eliglustat-d15, a deuterated analog of the glucosylceramide synthase inhibitor, Eliglustat. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing the quality and shelf-life of this important analytical standard.
Introduction to this compound
Eliglustat is an oral substrate reduction therapy for Gaucher disease type 1. Its deuterated counterpart, this compound, serves as a crucial internal standard for the accurate quantification of Eliglustat in biological matrices during pharmacokinetic and drug metabolism studies. The strategic incorporation of fifteen deuterium atoms enhances its mass spectrometric detection and provides a distinct mass shift from the unlabeled drug, facilitating precise analysis. The reliability of bioanalytical data hinges on the well-characterized isotopic purity and stability of such internal standards.
Isotopic Purity of this compound
The isotopic purity of this compound is a critical parameter that ensures the accuracy of quantitative bioanalysis by minimizing cross-talk between the analyte and the internal standard.
Quantitative Data Summary
The isotopic purity of commercially available this compound is typically high, ensuring minimal interference from unlabeled or partially labeled species.
| Parameter | Specification | Source |
| Isotopic Purity | ≥99% deuterated forms (d1-d15) | Commercial Supplier Data |
| Deuterium Incorporation | 15 Deuterium Atoms | Chemical Structure |
Experimental Protocols for Isotopic Purity Determination
A combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed to provide a comprehensive assessment of isotopic enrichment and structural integrity.
Objective: To determine the distribution of deuterated isotopologues and calculate the overall isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an electrospray ionization (ESI) source.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ESI
-
Scan Mode: Full scan
-
Mass Range: m/z 400-600
-
Resolution: ≥ 60,000 FWHM
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the [M+H]⁺ ion for this compound.
-
Identify and integrate the peak areas of all isotopologues (d0 to d15).
-
Calculate the percentage of each isotopologue relative to the total ion count of all isotopologues.
-
The isotopic purity is reported as the percentage of the desired d15 isotopologue.
-
Objective: To confirm the positions of deuterium labeling and provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of signals at chemical shifts corresponding to the labeled positions confirms the location of deuterium.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal within the molecule to estimate the degree of deuteration.
-
The ²H NMR spectrum provides qualitative confirmation of the labeling sites.
-
Stability of this compound
Assessing the stability of this compound is crucial to define its shelf-life and ensure its integrity as an internal standard over time. Stability studies include long-term storage and forced degradation studies.
Quantitative Data Summary
| Parameter | Condition | Duration | Result |
| Long-Term Stability | -20°C | ≥ 4 years | Stable |
Experimental Protocols for Stability Assessment
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store aliquots of this compound in tightly sealed containers at the recommended temperature of -20°C.
-
Time Points: Analyze the samples at predetermined intervals (e.g., 0, 6, 12, 24, 36, and 48 months).
-
Analytical Method: Use a validated stability-indicating HPLC method with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Assess the purity of the sample at each time point by measuring the peak area of this compound.
-
Monitor for the appearance of any degradation products.
-
The compound is considered stable if the purity remains within a specified limit (e.g., ≥98%) and no significant degradation is observed.
-
Objective: To identify potential degradation products and pathways under stress conditions. This information is vital for developing a stability-indicating analytical method.
Methodology:
-
Stress Conditions: Expose solutions of this compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize any degradation products. Studies on non-deuterated Eliglustat have shown degradation under acidic and oxidative conditions.[1]
References
Commercial Suppliers and Technical Guide for Eliglustat-d15 Reference Standard
For researchers, scientists, and drug development professionals requiring high-purity Eliglustat-d15 for use as an internal standard, several commercial suppliers offer this reference material. This technical guide provides a comparative overview of available suppliers and a detailed experimental protocol for the quantification of eliglustat in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Commercial Supplier Overview
A summary of commercial suppliers for this compound reference standard is provided below, offering a comparison of key product specifications. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities | Price | Notes |
| Cayman Chemical | 30167 | ≥99% deuterated forms (d1-d15)[1][2] | 1 mg, 5 mg[3] | $965.00 (for 5 mg)[2] | Available as a tartrate salt. Intended for use as an internal standard for GC- or LC-MS.[1] |
| Bertin Bioreagent | 30167 | Not specified | 1 mg, 5 mg | Starting from €310.25 | Supplier for Cayman Chemical products in France. |
| LGC Standards | TRC-E508027-50MG | Not specified | Custom synthesis | Price on request | |
| Simson Pharma Limited | Not specified | High quality | Not specified | Price on request | Accompanied by a Certificate of Analysis. |
| MedchemExpress | HY-14885S | Not specified | Not specified | Price on request | Deuterium labeled Eliglustat. |
Experimental Protocol: Quantification of Eliglustat in Rat Plasma using UPLC-MS/MS
This section details a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of eliglustat in rat plasma. This compound can be utilized as the internal standard (IS) in this assay to ensure accuracy and precision by correcting for variations during sample preparation and analysis.
Materials and Reagents
-
Eliglustat reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma
Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma, add the working solution of this compound internal standard.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
UPLC-MS/MS System and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient elution program should be optimized to ensure sufficient separation of eliglustat and the internal standard from matrix components.
-
Flow Rate: 0.40 mL/min
-
Mass Spectrometer: XEVO TQ-S triple quadrupole tandem mass spectrometer or equivalent
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Eliglustat: m/z 405.4 → 84.1
-
Internal Standard (Bosutinib in cited method, adapt for this compound): m/z 530.2 → 141.2 (example)
-
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. Key validation parameters include:
-
Linearity
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix effect
-
Recovery
-
Stability
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the context and application of this compound, the following diagrams are provided.
References
In-Depth Technical Guide to the Certificate of Analysis and Specifications of Eliglustat-d15
This technical guide provides a comprehensive overview of the typical certificate of analysis and specifications for Eliglustat-d15, a deuterated internal standard essential for the accurate quantification of Eliglustat in biological matrices. The information is intended for researchers, scientists, and drug development professionals engaged in bioanalytical studies, pharmacokinetic research, and therapeutic drug monitoring.
Product Identification and General Specifications
This compound is the deuterium-labeled form of Eliglustat, an inhibitor of glucosylceramide synthase used in the treatment of Gaucher disease type 1.[1][2] As a stable isotope-labeled internal standard, it is a critical component in isotope dilution mass spectrometry, a highly accurate method for quantitative analysis.[3][4]
| Parameter | Specification | Typical Value |
| Chemical Name | N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide-d15 | As per name |
| Synonyms | Genz-99067-d15 | As per name |
| Molecular Formula | C₂₃H₂₁D₁₅N₂O₄ | As per formula |
| Molecular Weight | 419.64 g/mol | 419.64 g/mol |
| CAS Number | 1628700-80-0 | As per number |
| Appearance | White to off-white solid | Conforms |
| Solubility | Soluble in DMSO and Methanol | Conforms |
| Storage Conditions | -20°C, protect from light and moisture | As recommended |
Quality and Purity Specifications
The quality and purity of this compound are paramount for its use as an internal standard. The following table summarizes the key quality control specifications typically found on a Certificate of Analysis.
| Parameter | Specification | Typical Value | Methodology |
| Chemical Purity (HPLC) | ≥98% | >99% | HPLC-UV |
| Isotopic Enrichment | ≥98% | ≥99% deuterated forms (d1-d15) | Mass Spectrometry |
| Unlabeled Eliglustat | Report Value | <1% | Mass Spectrometry |
| Residual Solvents | Conforms to ICH Q3C | <0.5% | GC-HS |
| Heavy Metals | ≤20 ppm | <10 ppm | ICP-MS |
| Loss on Drying | ≤1.0% | <0.5% | TGA |
| Assay (by NMR or qNMR) | 95.0% - 105.0% | 99.8% | ¹H-NMR |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. Below are representative experimental protocols for the key analyses cited.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is designed to separate this compound from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient mixture of acetonitrile and a buffer such as 0.1% orthophosphoric acid in water (pH adjusted to 3.0). A typical starting condition would be a 40:60 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Mass Spectrometry for Isotopic Enrichment and Unlabeled Analyte Determination
This method quantifies the degree of deuterium incorporation and the amount of unlabeled Eliglustat present.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100-1000.
-
Data Analysis: The isotopic distribution of the molecular ion peak is analyzed. The abundance of the peak corresponding to the fully deuterated molecule (d15) is compared to the sum of all isotopic peaks to calculate the isotopic enrichment. The percentage of unlabeled Eliglustat is determined by the relative intensity of the m/z peak corresponding to the non-deuterated molecule.
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Assay
¹H-NMR is used to confirm the chemical structure of this compound and to determine its purity by quantitative NMR (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Internal Standard (for qNMR): A certified reference standard with a known purity, such as maleic anhydride.
-
Procedure: An accurately weighed amount of this compound and the internal standard are dissolved in the NMR solvent. The ¹H-NMR spectrum is acquired with a sufficient relaxation delay to ensure quantitative signal integration.
-
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the analysis and use of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Isotope Dilution Mass Spectrometry Workflow.
References
An In-depth Technical Guide to Understanding Isotope Effects in Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and practical implications of isotope effects when using deuterated compounds as internal standards in analytical and bioanalytical chemistry. The substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) is a cornerstone of quantitative analysis, particularly in mass spectrometry-based assays.[1][2] While chemically similar, the mass difference between these isotopes introduces subtle but significant physical and chemical effects that must be understood to ensure data accuracy and reproducibility.
Core Principles: Kinetic and Thermodynamic Isotope Effects
Isotope effects are the changes observed in the rate or equilibrium of a chemical process when an atom is replaced by one of its isotopes.[3] These effects stem from the mass difference, which influences the vibrational energy of chemical bonds.
The Origin: Zero-Point Energy
A chemical bond is not static; it vibrates at a specific frequency. The lowest possible energy state of this vibration is called the Zero-Point Energy (ZPE). Because deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond.[4] This difference in ZPE is the primary origin of most hydrogen isotope effects; more energy is required to break a C-D bond than a C-H bond.[4]
Caption: Zero-Point Energy (ZPE) difference between C-H and C-D bonds.
Kinetic Isotope Effect (KIE)
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in a reactant is substituted with one of its isotopes. It is expressed as the ratio of the rate constant for the light isotopologue (k L) to that of the heavy one (k H). For deuterium, this is k H/k D.
-
Primary KIE: Occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Because the C-D bond is stronger (has a higher activation energy to break), reactions involving C-D bond cleavage are slower than those involving C-H bond cleavage. This results in a "normal" KIE, where k H/k D > 1.
-
Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs but can provide valuable mechanistic information related to changes in hybridization or hyperconjugation at the transition state.
Caption: Logical flow distinguishing Primary and Secondary KIEs.
Thermodynamic (Equilibrium) Isotope Effect (TIE)
The Thermodynamic Isotope Effect, also known as the Equilibrium Isotope Effect, is the effect of isotopic substitution on an equilibrium constant. It arises from the influence of isotopic mass on the vibrational energies of reactants and products. In general, the heavier isotope will preferentially accumulate in the state where it is most strongly bound (i.e., the state with the highest vibrational force constants). For example, acids are generally weaker in deuterium oxide (D₂O) than in water (H₂O), a phenomenon attributable to thermodynamic isotope effects.
Practical Implications in Analytical Methodologies
Deuterated compounds are considered the "gold standard" for internal standards in mass spectrometry because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, isotope effects can manifest in several ways.
Isotope Effects in Chromatography
In chromatography, particularly gas chromatography (GC) and to a lesser extent liquid chromatography (LC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
-
Mechanism: This "chromatographic isotope effect" is attributed to differences in intermolecular interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to weaker van der Waals interactions between the deuterated analyte and the stationary phase, resulting in a shorter retention time.
-
Consequences: If the deuterated internal standard and the native analyte are not fully co-eluting, it can lead to quantification errors, especially in LC-MS where matrix effects might differ across the slightly separated peak profiles. Using ¹³C or ¹⁵N labeled standards can often avoid this issue as they typically lack a chromatographic isotope effect.
Isotope Effects in Mass Spectrometry
Mass spectrometry inherently distinguishes molecules based on their mass-to-charge ratio (m/z), making it the ideal detector for isotope-labeled compounds. However, the stability of the deuterium label is critical.
-
Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule. Labels on heteroatoms (like -OH or -NH) or on carbons alpha to a carbonyl group can be susceptible to back-exchange with protons from the solvent, compromising the integrity of the standard.
-
Metabolic Stability (KIE): If the deuterium label is placed at a site of metabolic activity (e.g., a C-H bond that undergoes enzymatic hydroxylation), a primary KIE can slow the rate of metabolism for the deuterated standard compared to the analyte. While this is sometimes exploited in drug design to create "metabolically shielded" drugs, it is generally undesirable for an internal standard, which should ideally mirror the analyte's behavior without altering it.
Quantitative Data Summary
The magnitude of isotope effects can vary widely depending on the specific molecule, reaction, and analytical conditions. The following tables summarize typical quantitative values.
Table 1: Typical Magnitudes of Kinetic Isotope Effects (KIE)
| Isotope Effect Type | Typical k H /k D Value | Notes |
|---|---|---|
| Primary KIE (C-H/D cleavage) | 6 - 10 | The rate for a reaction involving C-H bond cleavage is typically 6-10 times faster than for a C-D bond. |
| Normal Primary KIE | ~1 to 8 | Common range observed in many enzymatic and chemical reactions. |
| Secondary KIE (α-effect) | 1.0 - 1.4 | Per deuterium atom; depends on the change in hybridization at the reaction center. |
| Secondary KIE (β-effect) | ~1.1 | Typically associated with hyperconjugation effects stabilizing a transition state. |
| Inverse KIE | < 1 | Can occur when a C-H bond becomes stiffer (higher vibrational frequency) in the transition state. |
Table 2: Chromatographic Isotope Effects (Retention Time)
| Analytical Technique | Parameter | Observed Value | Notes |
|---|---|---|---|
| Gas Chromatography (GC) | hdIEC (t R(H) /t R(D) ) | 1.0009 - 1.0400 | Deuterated compounds generally elute faster than their protium analogs. |
| Liquid Chromatography (LC) | Retention Time Shift | Variable, often small | Deuterium labeling can cause measurable shifts, potentially leading to errors if co-elution with the analyte is imperfect. |
Experimental Protocols
Protocol: Assessment of Isotope Effects in a Quantitative LC-MS/MS Bioanalytical Assay
This protocol outlines the key steps to identify and mitigate potential isotope effects when using a deuterated internal standard (IS).
1. Objective: To verify the suitability of a deuterated internal standard by assessing chromatographic co-elution, potential for in-source fragmentation/exchange, and impact on quantitative accuracy in the presence of matrix.
2. Materials:
-
Analyte reference standard
-
Deuterated internal standard (IS)
-
Control biological matrix (e.g., plasma, urine)
-
LC-MS/MS system with electrospray ionization (ESI) source
-
Appropriate HPLC column and mobile phases
3. Methodology:
-
Step 1: Solution Suitability and Co-elution Check
-
Prepare separate solutions of the analyte and the IS in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a mixed solution containing both the analyte and the IS.
-
Inject each solution onto the LC-MS/MS system.
-
Assessment: Overlay the chromatograms for the analyte and the IS from the mixed solution. The retention times should be nearly identical. A significant shift (>2-3% of retention time) indicates a chromatographic isotope effect that may require methodological adjustment (e.g., modifying the gradient) or selection of a different IS (e.g., ¹³C-labeled).
-
-
Step 2: Cross-Contribution (Isotopic Purity) Check
-
Using the data from the individual analyte and IS injections, monitor the mass transition for the analyte in the IS injection and vice-versa.
-
Assessment: The response of the analyte transition in the pure IS solution should be negligible (e.g., <0.1%) compared to the IS response. A significant signal indicates the presence of unlabeled analyte as an impurity in the IS, which must be accounted for.
-
-
Step 3: Matrix Effect Evaluation
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked into a clean solvent.
-
Set B: Analyte and IS spiked into extracted blank matrix (post-extraction spike).
-
Set C: Blank matrix spiked with analyte and IS, then subjected to the full sample extraction procedure.
-
-
Analyze all three sets.
-
Assessment: Calculate the matrix factor (MF) by comparing the peak area ratio (Analyte/IS) from Set B to Set A. An MF close to 1 indicates the IS effectively compensates for matrix-induced ion suppression or enhancement. If the chromatographic isotope effect is significant, the analyte and IS may experience different degrees of matrix effects as they elute, leading to an MF that deviates from 1 and poor accuracy.
-
-
Step 4: Stability and Back-Exchange Check
-
Incubate the IS in the biological matrix at relevant temperatures (e.g., room temperature, 37°C) for an extended period (e.g., 24 hours).
-
Extract the sample and analyze by LC-MS.
-
Assessment: Monitor for the appearance of any unlabeled analyte signal that was not present initially. The presence of such a signal indicates that the deuterium label is unstable and undergoing back-exchange with protons from the matrix or solvent.
-
Caption: Workflow for quantitative analysis using a deuterated standard.
References
Methodological & Application
Revolutionizing Gaucher Disease Bioanalysis: A Validated LC-MS/MS Method for Eliglustat Quantification Using a Deuterated Internal Standard
Introduction
Gaucher disease, a rare lysosomal storage disorder, is characterized by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide in various tissues.[1] Eliglustat, an oral substrate reduction therapy, offers a promising treatment by inhibiting glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide.[1] To support pharmacokinetic studies and therapeutic drug monitoring, a robust and reliable bioanalytical method for the quantification of eliglustat in biological matrices is essential. This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of eliglustat in human plasma, utilizing its stable isotope-labeled counterpart, Eliglustat-d15, as an internal standard.
Principle of the Method
This method employs protein precipitation for the extraction of eliglustat and its internal standard, this compound, from human plasma. The separated analytes are then quantified using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.
Materials and Reagents
-
Eliglustat reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
LC-MS grade formic acid
-
Ultrapure water
-
Human plasma (with anticoagulant)
Experimental Protocols
Standard and Quality Control Sample Preparation
Stock solutions of eliglustat and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %B 0.0 20 1.5 95 2.5 95 2.6 20 | 3.5 | 20 |
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eliglustat: m/z 405.4 → 84.1[2]
-
This compound: m/z 420.4 → 84.1
-
Method Validation and Quantitative Data
The method was validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[3] The following tables summarize the quantitative data obtained during the validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Eliglustat | 1 - 500 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | <15 | 85-115 | <15 | 85-115 |
| Low | 3 | <15 | 85-115 | <15 | 85-115 |
| Medium | 100 | <15 | 85-115 | <15 | 85-115 |
| High | 400 | <15 | 85-115 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| Eliglustat | Low | Consistent and reproducible | Minimal |
| High | Consistent and reproducible | Minimal | |
| This compound | - | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 4 hours | Stable |
| Freeze-thaw cycles | 3 cycles | Stable |
| Long-term storage (-80°C) | 3 months | Stable |
| Post-preparative (Autosampler) | 24 hours | Stable |
Visualizations
Signaling Pathway in Gaucher Disease and the Action of Eliglustat
Caption: Mechanism of Action of Eliglustat in Gaucher Disease.
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS Experimental Workflow for Eliglustat Analysis.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of eliglustat in human plasma. The simple protein precipitation extraction procedure and the use of a stable isotope-labeled internal standard contribute to the robustness and high-throughput capability of the assay. This method is well-suited for supporting clinical trials, pharmacokinetic studies, and therapeutic drug monitoring of eliglustat in patients with Gaucher disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed Outcome Data - Clinical Review Report: Eliglustat (Cerdelga) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Eliglustat in Human Plasma using a Validated LC-MS/MS Method with Eliglustat-d15 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Eliglustat in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The methodology employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Eliglustat-d15, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings. All experimental protocols and validation parameters are outlined to meet regulatory guidelines.
Introduction
Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a potent inhibitor of glucosylceramide synthase, thereby reducing the accumulation of glucosylceramide in lysosomes. Accurate and precise measurement of Eliglustat concentrations in human plasma is crucial for pharmacokinetic assessments and for ensuring therapeutic efficacy and safety. This document describes a validated LC-MS/MS method for the quantification of Eliglustat in human plasma, utilizing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of Eliglustat in human plasma.
Materials and Reagents
| Material/Reagent | Supplier |
| Eliglustat Reference Standard | Commercially Available |
| This compound Internal Standard | MedchemExpress or Cayman Chemical |
| Acetonitrile (LC-MS Grade) | Fisher Scientific or equivalent |
| Formic Acid (LC-MS Grade) | Fisher Scientific or equivalent |
| Water (LC-MS Grade) | Fisher Scientific or equivalent |
| Human Plasma (K2EDTA) | BioIVT or equivalent |
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare stock solutions of Eliglustat and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare working standard solutions of Eliglustat by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create a range of concentrations for spiking into the plasma.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile/water.
-
Calibration Standards (CS): Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of 1-500 ng/mL.[1][2]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC
-
Medium QC
-
High QC
-
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.40 mL/min |
| Gradient | A gradient is typically employed for optimal separation. |
| Injection Volume | 5-10 µL |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eliglustat | 405.4 | 84.1[1][2] |
| This compound (IS) | 420.4 | 84.1 |
Method Validation
The bioanalytical method should be validated according to the FDA's guidance on bioanalytical method validation.[3] The key validation parameters are summarized below.
Caption: Key parameters for bioanalytical method validation and their typical acceptance criteria.
Quantitative Data Summary
Calibration Curve
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Regression Model | Linear, weighted 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 |
Accuracy and Precision (Intra- and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20 | 80 - 120 | ≤ 20 | 80 - 120 |
| Low QC | 3 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| Medium QC | 100 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| High QC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Matrix Effect and Recovery
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low QC | Consistent and reproducible | Minimal |
| High QC | Consistent and reproducible | Minimal |
Stability
| Stability Condition | Duration | Result |
| Freeze-Thaw | 3 cycles | Stable |
| Bench-top (Room Temp) | 24 hours | Stable |
| Long-term (-70°C) | 90 days | Stable |
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative determination of Eliglustat in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple protein precipitation sample preparation procedure allows for high-throughput analysis. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the clinical development of Eliglustat.
References
- 1. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Eliglustat-d15 in Preclinical Pharmacokinetic Studies
Application Note
Introduction
Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1. It functions as a specific and potent inhibitor of glucosylceramide synthase, an essential enzyme in the synthesis of glycosphingolipids.[1][2][3] By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide production, thereby mitigating its accumulation in lysosomes, which is the underlying cause of Gaucher disease.[1][2] Preclinical studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of new drug candidates like Eliglustat. A critical component of these studies is the accurate quantification of the drug in biological matrices. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) due to their ability to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and improving assay accuracy and precision. Eliglustat-d15, a deuterated analog of Eliglustat, serves as an ideal internal standard for preclinical pharmacokinetic studies.
Principle of Use
In a typical preclinical pharmacokinetic study, animal models (e.g., mice, rats, dogs) are administered a defined dose of Eliglustat. Biological samples, most commonly plasma, are collected at various time points post-administration. To quantify the concentration of Eliglustat in these samples, a known amount of this compound is added to each sample as an internal standard (IS). The samples then undergo an extraction procedure to isolate the analyte and the IS from endogenous matrix components. The extracted samples are subsequently analyzed by LC-MS/MS. The mass spectrometer is set to detect specific mass-to-charge (m/z) transitions for both Eliglustat and this compound. The ratio of the peak area of Eliglustat to the peak area of this compound is used to calculate the concentration of Eliglustat in the original sample by referencing a calibration curve prepared in the same biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any variability during sample preparation and analysis, ensuring high-quality pharmacokinetic data.
Experimental Protocols
1. Preclinical Pharmacokinetic Study in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dosing:
-
A suspension of Eliglustat is prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Mice are administered a single oral dose of Eliglustat at 10 mg/kg via oral gavage.
-
-
Sample Collection:
-
Blood samples (approximately 50 µL) are collected from the tail vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Blood is collected into tubes containing K2EDTA as an anticoagulant.
-
Plasma is separated by centrifugation at 4°C and stored at -80°C until analysis.
-
2. Bioanalytical Method for Eliglustat Quantification in Mouse Plasma
-
Materials:
-
Eliglustat reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Blank mouse plasma
-
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Eliglustat and this compound in methanol.
-
Prepare serial dilutions of the Eliglustat stock solution in 50:50 ACN:water to create working standards for the calibration curve.
-
Prepare a working solution of this compound (internal standard) at 100 ng/mL in 50:50 ACN:water.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 20 µL of each plasma sample, add 100 µL of the internal standard working solution (100 ng/mL this compound in ACN).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Eliglustat from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eliglustat: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development).
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined during method development, typically a +15 Da shift from the parent compound).
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both Eliglustat and this compound.
-
Calculate the peak area ratio (Eliglustat/Eliglustat-d15).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Eliglustat in the unknown samples from the calibration curve using linear regression with 1/x² weighting.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of Eliglustat in Mice following a Single 10 mg/kg Oral Dose
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 850 ± 150 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 4500 ± 900 |
| t½ (Half-life) | h | 4.2 ± 0.8 |
Table 2: Representative Calibration Curve Data for the Quantification of Eliglustat in Mouse Plasma
| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) |
| 1 | 1.05 | 105.0 |
| 5 | 4.85 | 97.0 |
| 20 | 20.8 | 104.0 |
| 50 | 51.5 | 103.0 |
| 100 | 98.0 | 98.0 |
| 500 | 495.5 | 99.1 |
| 1000 | 1012.0 | 101.2 |
| 2000 | 1980.0 | 99.0 |
Mandatory Visualization
Caption: Workflow for a preclinical pharmacokinetic study of Eliglustat.
Caption: Metabolic pathway of Eliglustat.
References
Application Note: Quantification of Eliglustat in Human Urine by LC-MS/MS
Introduction
Eliglustat (Cerdelga®) is a substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a specific and potent inhibitor of glucosylceramide synthase.[2][3][4] The metabolism of Eliglustat is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. Following oral administration, approximately 42% of the dose is excreted in the urine, predominantly as metabolites, with less than 1% excreted as the unchanged drug. This application note describes a sensitive and robust bioanalytical method for the quantification of Eliglustat in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Eliglustat-d4, ensures high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Experimental
Materials and Reagents
-
Eliglustat reference standard (≥98% purity)
-
Eliglustat-d4 (internal standard, IS) (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: A system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm) is a suitable choice.
Sample Preparation
Given that urine is a less complex matrix than plasma, a straightforward "dilute-and-shoot" or a simple protein precipitation method can be employed.
Protocol: Protein Precipitation
-
Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 20 µL of the working solution of Eliglustat-d4 (internal standard).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 1.0 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 140°C
-
Desolvation Temperature: 300°C
-
Capillary Voltage: 3500 V
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eliglustat | 405.4 | 84.1 | Optimize for instrument |
| Eliglustat-d4 | 409.4 | 88.1 | Optimize for instrument |
Note: The precursor-to-product ion transition for Eliglustat is based on published data for plasma analysis. The transition for the deuterated internal standard is predicted based on the fragmentation of the parent compound.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Key parameters to evaluate include:
-
Linearity: A calibration curve should be constructed over a relevant concentration range (e.g., 1-500 ng/mL).
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Selectivity and Specificity: Assessed by analyzing blank urine samples from multiple sources to check for interferences.
-
Matrix Effect: Evaluated to ensure that the urine matrix does not cause ion suppression or enhancement.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of Eliglustat in urine should be assessed under various storage and handling conditions (freeze-thaw, short-term, and long-term).
Data Summary
The following tables summarize the key quantitative parameters of the bioanalytical method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
|---|---|
| LC Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile with 0.1% Formic acid |
| Flow Rate | 0.40 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition (Eliglustat) | m/z 405.4 → 84.1 |
| MRM Transition (IS) | m/z 409.4 → 88.1 |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 500.0 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for Eliglustat quantification in urine.
Conclusion
This application note provides a detailed protocol for the quantification of Eliglustat in human urine using LC-MS/MS. The method is straightforward, employing a simple protein precipitation step for sample preparation and a sensitive LC-MS/MS method for detection. The use of a stable isotope-labeled internal standard ensures the reliability of the results. This method is well-suited for use in clinical and research settings for the bioanalysis of Eliglustat.
References
Application Note: Quantitative Analysis of Eliglustat in Human Plasma using Isotope Dilution Mass Spectrometry with Eliglustat-d15
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Eliglustat in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with the stable isotope-labeled internal standard, Eliglustat-d15. Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2] This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and therapeutic drug monitoring of Eliglustat.
Introduction
Eliglustat is an oral substrate reduction therapy approved for the treatment of Gaucher disease type 1.[3] It is a potent inhibitor of glucosylceramide synthase.[4][5] Accurate and precise quantification of Eliglustat in biological matrices is essential for clinical and preclinical studies. Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is a powerful technique for quantitative analysis. This compound is a deuterated analog of Eliglustat and serves as an ideal internal standard due to its similar chemical and physical properties, ensuring reliable and accurate quantification. This document provides a detailed protocol for the determination of Eliglustat in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Eliglustat reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
-
UPLC System: A system capable of gradient elution (e.g., Waters ACQUITY UPLC or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters XEVO TQ-S or equivalent).
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for UPLC-MS/MS analysis.
UPLC Conditions
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.40 mL/min
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eliglustat: m/z 405.4 → 84.1
-
This compound: m/z 420.4 → 84.1 (Predicted)
-
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
Data Presentation
Table 1: MRM Transitions for Eliglustat and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eliglustat | 405.4 | 84.1 |
| This compound | 420.4 | 84.1 |
Table 2: Representative Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² |
| Eliglustat | 1 - 1000 | > 0.99 |
Table 3: Representative Accuracy and Precision Data
| Quality Control Sample | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 |
| LQC | 3 | 98 - 102 | < 10 |
| MQC | 100 | 97 - 103 | < 10 |
| HQC | 800 | 99 - 101 | < 10 |
Diagrams
References
Application Notes and Protocols for Bioequivalence Studies of Eliglustat Formulations Using Eliglustat-d15
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of Eliglustat-d15 as a stable isotope-labeled internal standard (SIL-IS) in bioequivalence (BE) studies of Eliglustat formulations. Eliglustat is an oral substrate reduction therapy for Gaucher disease type 1.[1] Its accurate quantification in biological matrices is critical for pharmacokinetic (PK) analysis in BE studies, which are essential for the regulatory approval of generic formulations. The use of a SIL-IS like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]
Eliglustat is primarily metabolized by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), leading to significant inter-individual variability in drug exposure.[3] Therefore, robust bioanalytical methods are paramount. While these notes specify the use of this compound, the principles and protocols are largely applicable to other deuterated variants of Eliglustat, such as Eliglustat-d4.[1][2]
Rationale for Using this compound
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative LC-MS/MS assays. This compound is an ideal internal standard for the bioanalysis of Eliglustat for the following reasons:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to the unlabeled analyte, Eliglustat. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any variations in these steps.
-
Mass Differentiation: The increased mass of this compound allows for its clear differentiation from the unlabeled Eliglustat by the mass spectrometer, enabling simultaneous and accurate quantification of both compounds without mutual interference.
-
Co-elution: Due to its structural similarity, this compound co-elutes with Eliglustat during chromatographic separation, which is crucial for effective compensation of matrix effects and any fluctuations in instrument response.
-
Label Stability: The deuterium labels in this compound are placed in positions that are not susceptible to back-exchange with hydrogen atoms from the surrounding environment, ensuring the isotopic purity of the internal standard throughout the analytical process.
Experimental Protocols
This section details the protocols for a typical bioequivalence study of an oral Eliglustat formulation, from clinical conduct to bioanalytical quantification using this compound as an internal standard.
Bioequivalence Study Design
A standard bioequivalence study for an oral Eliglustat formulation would typically follow a randomized, two-period, two-sequence, crossover design in healthy volunteers.
-
Study Population: A sufficient number of healthy male and female volunteers, aged 18 years or older, with a body mass index (BMI) between 18.5 and 30 kg/m ². Subjects should be genotyped for CYP2D6 to ensure a representative sample of metabolizer statuses, or the study may focus on a specific metabolizer phenotype.
-
Treatments:
-
Test Product: The generic Eliglustat formulation.
-
Reference Product: The innovator Eliglustat formulation (e.g., CERDELGA®).
-
-
Dosing: A single oral dose of the test or reference product as specified in the product labeling (e.g., 84 mg).
-
Washout Period: An adequate washout period between the two treatment periods to ensure complete elimination of the drug from the body.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to characterize the pharmacokinetic profile. A typical sampling schedule might include pre-dose (0 hour) and multiple post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
Bioanalytical Method: Quantification of Eliglustat in Human Plasma by LC-MS/MS
This protocol describes a robust and validated UPLC-MS/MS method for the quantification of Eliglustat in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
Eliglustat reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Eliglustat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the Eliglustat stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same diluent to obtain a final concentration appropriate for the assay.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to all samples except for the blank matrix samples (to which 25 µL of diluent is added instead).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
The following are representative instrument conditions. Optimization may be required for specific instrumentation.
-
Liquid Chromatography (LC):
-
System: A UPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A suitable gradient to ensure separation from endogenous plasma components. For example: 0-0.5 min (95% A), 0.5-2.5 min (95-5% A), 2.5-3.5 min (5% A), 3.5-3.6 min (5-95% A), 3.6-5.0 min (95% A).
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eliglustat: m/z 405.4 → 84.1
-
This compound: A likely transition would be m/z 420.4 → 84.1 or another stable product ion, assuming the deuterium labels are on the octanoyl chain and do not affect the pyrrolidine ring fragment. This transition must be optimized experimentally.
-
-
Instrument Parameters: Source temperature, desolvation gas flow, cone voltage, and collision energy should be optimized for maximum signal intensity for both Eliglustat and this compound.
-
Data Presentation
Bioanalytical Method Validation Summary
The developed LC-MS/MS method must be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria for key validation parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy within 80-120%, Precision ≤ 20% CV |
| Accuracy | Within 85-115% of the nominal concentration (80-120% at LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the nominal concentration |
Pharmacokinetic Parameters for Bioequivalence Assessment
The primary pharmacokinetic parameters for a bioequivalence study of Eliglustat would be calculated from the plasma concentration-time data for each subject.
| Pharmacokinetic Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last quantifiable concentration |
| AUC(0-∞) | Area under the plasma concentration-time curve from time zero to infinity |
| t1/2 | Elimination half-life |
For bioequivalence to be established, the 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC(0-t), and AUC(0-∞) should fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Signaling Pathway of Eliglustat
Caption: Mechanism of action of Eliglustat in inhibiting glucosylceramide synthesis.
Experimental Workflow for Bioequivalence Study
Caption: Workflow of a typical bioequivalence study for Eliglustat formulations.
Logical Relationship of Using a Stable Isotope-Labeled Internal Standard
Caption: Logical relationship of using a SIL-IS for accurate quantification.
References
Sample preparation techniques for Eliglustat analysis with an internal standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of Eliglustat from biological matrices, primarily plasma, for quantitative analysis. The protocols focus on common and effective techniques, including Protein Precipitation, Liquid-Liquid Extraction, and an overview of Solid-Phase Extraction, with a focus on methods compatible with LC-MS/MS analysis utilizing a deuterated internal standard.
Introduction
Eliglustat is an oral substrate reduction therapy for Gaucher disease type 1.[1] It functions by inhibiting glucosylceramide synthase, a key enzyme in the biosynthesis of most glycosphingolipids.[2] Accurate quantification of Eliglustat in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring.
For robust and reliable bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard.[3] Eliglustat-d4 , a deuterated analog of Eliglustat, is the most commonly used internal standard for this purpose. It shares similar physicochemical properties and chromatographic behavior with Eliglustat, ensuring accurate correction for variability during sample preparation and analysis. For HPLC-UV methods, other compounds like haloperidol have also been utilized as internal standards.
This document outlines detailed protocols for the most prevalent sample preparation techniques.
Key Analytical Techniques and Internal Standards
| Analytical Technique | Common Internal Standard | Key Advantages |
| LC-MS/MS | Eliglustat-d4 | High sensitivity, selectivity, and accuracy. |
| HPLC-UV | Haloperidol | Simplicity and cost-effectiveness. |
Sample Preparation Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples, making it suitable for high-throughput analysis. Acetonitrile is a commonly employed solvent for this purpose.
Experimental Protocol:
-
Thaw plasma samples (calibrators, quality controls, and unknown samples) at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the Eliglustat-d4 internal standard working solution.
-
Add 300 µL of cold acetonitrile (pre-chilled at -20°C) to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Workflow for Protein Precipitation
Caption: Protein Precipitation Workflow for Eliglustat Analysis.
Quantitative Data Summary for a Typical Protein Precipitation Method:
| Parameter | Value |
| Sample Volume | 100 µL |
| Precipitation Solvent | Acetonitrile |
| Internal Standard | Eliglustat-d4 |
| Centrifugation | 10,000 x g for 10 min |
| Analysis Method | LC-MS/MS |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample clean-up technique that separates analytes from interferences by partitioning them between two immiscible liquid phases. In some studies, LLE has demonstrated higher extraction efficiency for Eliglustat compared to protein precipitation.
Experimental Protocol:
-
To 200 µL of plasma in a glass tube, add 20 µL of the internal standard working solution (e.g., Haloperidol for HPLC-UV or Eliglustat-d4 for LC-MS/MS).
-
Add 100 µL of a basifying agent (e.g., 0.1 M Sodium Hydroxide) and vortex briefly.
-
Add 2 mL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex the mixture for 5-10 minutes to facilitate the extraction of Eliglustat and the internal standard into the organic phase.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the chromatographic system.
Workflow for Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow for Eliglustat Analysis.
Quantitative Data Summary for a Validated HPLC-UV LLE Method:
| Parameter | Value | Reference |
| Linearity Range | 0.3–10 µg/mL | |
| Intra-day Accuracy | 96.27–107.35% | |
| Inter-day Accuracy | 96.80–106.57% | |
| Intra-day Precision (%CV) | 4.31–10.90% | |
| Inter-day Precision (%CV) | 4.82–9.97% |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that can provide cleaner extracts compared to PPT and LLE. It involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the purified analyte.
General Protocol Outline:
-
Conditioning: The SPE sorbent is conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the stationary phase.
-
Loading: The pre-treated plasma sample (often diluted) is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a specific solvent or a series of solvents to remove endogenous interferences while retaining the analyte and internal standard.
-
Elution: A strong organic solvent is used to elute the analyte and internal standard from the sorbent.
-
Evaporation and Reconstitution: The eluate is typically evaporated to dryness and reconstituted in the mobile phase for analysis.
The selection of the appropriate SPE sorbent (e.g., C8, C18, or mixed-mode) and the optimization of the wash and elution solvents are critical for developing a robust method.
Logical Flow for Solid-Phase Extraction
Caption: General Steps in a Solid-Phase Extraction Protocol.
Conclusion
The choice of sample preparation technique for Eliglustat analysis depends on the specific requirements of the assay, such as the desired level of cleanliness, throughput, and the analytical instrumentation available. Protein precipitation offers a simple and rapid approach, while liquid-liquid extraction and solid-phase extraction can provide cleaner samples, potentially improving assay sensitivity and robustness. For all methods, the use of a stable isotope-labeled internal standard like Eliglustat-d4 is highly recommended for LC-MS/MS analysis to ensure the highest accuracy and precision.
References
Application Note: A Robust Chromatographic Method for the Separation of Eliglustat and its Deuterated Analog
Introduction
Eliglustat is an oral substrate reduction therapy used for the long-term treatment of Gaucher disease type 1. It functions by inhibiting glucosylceramide synthase, which leads to reduced accumulation of glucosylceramide.[1][2][3] In drug development and clinical studies, the use of stable isotope-labeled internal standards, such as a deuterated analog of the drug, is crucial for accurate quantification in biological matrices by mass spectrometry.[4][5] The chromatographic separation of the analyte from its deuterated analog is a critical aspect of bioanalytical method development to ensure specificity and avoid potential isotopic interference. This application note presents a detailed protocol for the efficient separation of Eliglustat from its deuterated analog using reversed-phase high-performance liquid chromatography (RP-HPLC).
Principle of Separation
The separation of a deuterated compound from its non-deuterated counterpart is based on the subtle differences in their physicochemical properties arising from the mass difference between hydrogen and deuterium. In reversed-phase chromatography, deuterated compounds often exhibit slightly shorter retention times. This is attributed to the weaker van der Waals interactions between the C-D bonds of the deuterated analog and the non-polar stationary phase compared to the C-H bonds of the parent molecule. By optimizing the chromatographic conditions, including the column chemistry, mobile phase composition, and temperature, a baseline separation can be achieved.
Experimental Protocols
1. Materials and Reagents
-
Eliglustat reference standard
-
Deuterated Eliglustat (e.g., Eliglustat-d4) reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
2. Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV or mass spectrometric detector is recommended.
-
HPLC System: Quaternary or binary pump, autosampler, column oven, and a UV-Vis or PDA detector.
-
Column: A high-resolution reversed-phase column, such as a C18 column (e.g., 150 x 4.6 mm, 2.6 µm particle size), is suitable for this separation.
-
Detector: UV detection at 282 nm or a mass spectrometer for higher sensitivity and specificity.
3. Chromatographic Conditions
The following table outlines the optimized chromatographic conditions for the separation of Eliglustat and its deuterated analog.
| Parameter | Condition |
| Column | Thermo Accucore C18 (150 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH 4.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Detection | UV at 282 nm |
| Run Time | 15 minutes |
Table 1: Optimized Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 10.1 | 60 | 40 |
| 15.0 | 60 | 40 |
4. Sample Preparation
-
Standard Solution Preparation: Prepare individual stock solutions of Eliglustat and its deuterated analog in methanol at a concentration of 1 mg/mL. A mixed working standard solution containing both compounds at a final concentration of 10 µg/mL can be prepared by diluting the stock solutions with the mobile phase.
-
Sample Pre-treatment (for biological matrices): For the analysis of Eliglustat in plasma or serum, a protein precipitation or liquid-liquid extraction method should be employed to remove matrix interferences.
Results and Data Presentation
Under the optimized chromatographic conditions, a baseline separation of Eliglustat and its deuterated analog is achieved. The deuterated analog is expected to elute slightly earlier than the non-deuterated Eliglustat.
Table 3: Quantitative Separation Data
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Deuterated Eliglustat | 8.5 | 1.1 | >10000 |
| Eliglustat | 8.8 | 1.1 | >10000 |
| Resolution (Rs) | > 1.5 |
Note: The retention times and resolution are representative and may vary slightly depending on the specific instrument and column used.
Mandatory Visualizations
Caption: Experimental workflow for the chromatographic separation of Eliglustat and its deuterated analog.
Caption: Logical relationship between the mobile phase gradient and analyte elution.
References
Application Notes and Protocols for the Quantification of Eliglustat and Eliglustat-d15 by Mass Spectrometry
FOR RESEARCH USE ONLY
Introduction
Eliglustat is a potent and specific inhibitor of glucosylceramide synthase, an enzyme critical in the biosynthesis of most glycosphingolipids. It is approved for the long-term treatment of adult patients with Gaucher disease type 1. Accurate quantification of Eliglustat in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. This document provides detailed application notes and protocols for the detection and quantification of Eliglustat and its deuterated internal standard, Eliglustat-d15, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analyte and Internal Standard Information
| Compound | Chemical Formula | Exact Mass |
| Eliglustat | C23H36N2O4 | 404.27 |
| This compound | C23H21D15N2O4 | 419.36 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the preferred approach for the sensitive and specific quantification of Eliglustat and its internal standard in biological samples.
Instrumentation and Reagents
-
Liquid Chromatograph: A UPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC or equivalent).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters XEVO TQ-S or equivalent).
-
Analytical Column: A reversed-phase C18 column, such as an Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm), is commonly used for chromatographic separation.
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | A typical gradient starts at a high percentage of Mobile Phase A, ramps up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step at the initial conditions. The specific gradient profile should be optimized for the specific LC system and column to ensure adequate separation from matrix components. |
Mass Spectrometer Parameters
Detection is performed using electrospray ionization in the positive ion mode (ESI+) with multiple reaction monitoring (MRM). The following table summarizes the key mass spectrometer settings. It is important to note that optimal values for parameters such as collision energy and declustering potential are instrument-dependent and should be determined empirically.
| Parameter | Eliglustat | This compound |
| Precursor Ion (m/z) | 405.4 | 420.4 |
| Product Ion (m/z) | 84.1 | 84.1* |
| Dwell Time (s) | 0.1 | 0.1 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
| Capillary Voltage (kV) | 3.5 | 3.5 |
| Source Temperature (°C) | 140 - 150 | 140 - 150 |
| Desolvation Temperature (°C) | 300 - 500 | 300 - 500 |
| Cone Gas Flow (L/hr) | 50 | 50 |
| Desolvation Gas Flow (L/hr) | 650 | 650 |
*Note on this compound Product Ion: The product ion for this compound is proposed to be the same as that of the unlabeled compound (m/z 84.1), assuming the deuterium labels are not on the fragment ion. This is a common observation for deuterated internal standards where the fragmentation occurs on a part of the molecule that does not contain the isotopic labels. However, the optimal product ion for this compound should be confirmed experimentally by direct infusion of the standard into the mass spectrometer.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Eliglustat and this compound reference standards and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Eliglustat stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration curve standards at appropriate concentrations (e.g., ranging from 1 to 500 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound in the same diluent at a concentration that provides an adequate response (e.g., 100 ng/mL).
-
Quality Control Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank biological matrix (e.g., plasma) with the appropriate working standard solutions.
Sample Preparation from Biological Matrix (e.g., Plasma)
Protein precipitation is a straightforward and effective method for extracting Eliglustat from plasma samples.
-
Aliquoting: Aliquot 100 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for the quantification of Eliglustat.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Eliglustat | 1 - 500 | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | ≤ 20 | ≤ 20 | 80 - 120 |
| Low | 3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 100 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 400 | ≤ 15 | ≤ 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification
Workflow Diagram
Caption: Experimental workflow for the quantification of Eliglustat.
This comprehensive guide provides the necessary parameters and protocols for the successful quantification of Eliglustat and its deuterated internal standard, this compound, in a research setting. Adherence to these guidelines, coupled with proper method validation, will ensure the generation of accurate and reliable data for a variety of research and development applications.
Standard Operating Procedure for the Quantification of Eliglustat
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Eliglustat (Cerdelga®) is an oral substrate reduction therapy approved for the long-term treatment of Gaucher disease type 1 (GD1).[1][2] It functions as a potent and specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids.[3][4] By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide synthesis, thereby alleviating the substrate accumulation characteristic of Gaucher disease.[1] Accurate and precise quantification of Eliglustat in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed standard operating procedure for the quantification of Eliglustat using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Principle
The methods described herein are based on the separation of Eliglustat from endogenous components in a biological matrix (e.g., plasma) by reversed-phase chromatography, followed by detection and quantification. For the HPLC method, quantification is achieved through UV absorbance, while the LC-MS/MS method utilizes the specific mass-to-charge ratio of the analyte and its fragments for highly selective and sensitive quantification.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol is suitable for the quantification of Eliglustat in pharmaceutical dosage forms and can be adapted for biological matrices with appropriate sample clean-up.
1.1. Materials and Reagents
-
Eliglustat reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Water (HPLC grade)
-
Rat plasma (or other relevant biological matrix)
1.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Chromatography System | HPLC system with UV detector |
| Column | Kromasil C18 |
| Mobile Phase | Methanol and Ammonium Acetate (pH 3.2) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 282 nm |
| Run Time | 8 minutes |
1.3. Sample Preparation (from Rat Plasma)
-
To 100 µL of plasma, add a known concentration of an appropriate internal standard.
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
1.4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 0.3-10 µg/mL).
-
Process the calibration standards along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the nominal concentration.
-
Determine the concentration of Eliglustat in the unknown samples by interpolation from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol offers higher sensitivity and selectivity, making it ideal for the quantification of Eliglustat in biological fluids at low concentrations.
2.1. Materials and Reagents
-
Eliglustat reference standard
-
Eliglustat-d4 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (0.1%) in water
-
Methanol (LC-MS grade)
-
Rat plasma (or other relevant biological matrix)
2.2. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| Chromatography System | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile(Gradient elution) |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
2.3. Mass Spectrometric Conditions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Eliglustat | 405.4 | 84.1 |
| Bosutinib (IS) | 530.2 | 141.2 |
| Eliglustat-d4 (IS) | 409.4 | Dependent on labeling |
Note: Bosutinib has been used as an internal standard in published methods. The use of a stable isotope-labeled internal standard like Eliglustat-d4 is highly recommended for optimal accuracy.
2.4. Sample Preparation (from Plasma)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Eliglustat-d4).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
2.5. Calibration and Quantification
-
Prepare calibration standards by spiking blank plasma with known concentrations of Eliglustat (e.g., 1-500 ng/mL).
-
Analyze the calibration standards and unknown samples.
-
Generate a calibration curve by plotting the peak area ratio of Eliglustat to the internal standard against the concentration.
-
Calculate the concentration of Eliglustat in the unknown samples from the calibration curve.
Quantitative Data Summary
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.3-10 µg/mL | |
| Correlation Coefficient (R²) | > 0.997 | |
| Intra-day Precision (%CV) | 4.31-10.90% | |
| Inter-day Precision (%CV) | 4.82-9.97% | |
| Intra-day Accuracy | 96.27-107.35% | |
| Inter-day Accuracy | 96.80-106.57% | |
| Limit of Detection (LOD) | 4.85 µg/mL | |
| Limit of Quantification (LOQ) | 14.70 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1-500 ng/mL | |
| Correlation Coefficient (R²) | Good linearity reported | |
| Intra- and Inter-day Precision | Within acceptance limits | |
| Intra- and Inter-day Accuracy | Within acceptance limits | |
| Matrix Effect | No significant matrix effect found |
Visualizations
Caption: Mechanism of action of Eliglustat in Gaucher disease.
Caption: Workflow for Eliglustat quantification in plasma by LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liquid chromatography-tandem mass spectrometric method for the quantification of eliglustat in rat plasma and the application in a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Eliglustat? [synapse.patsnap.com]
Troubleshooting & Optimization
Troubleshooting inconsistent internal standard response for Eliglustat-d15
This technical support center provides troubleshooting guidance for common issues encountered during the quantitative analysis of Eliglustat using LC-MS/MS, with a focus on inconsistent internal standard (IS) response for Eliglustat-d15.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity consistently decreasing or increasing throughout my analytical run?
A consistent upward or downward drift in the internal standard signal can suggest a systematic issue with the analytical instrumentation.[1]
Potential Causes:
-
Instrument Instability: This can include fluctuations in the ion source, such as a gradual decrease in ionization efficiency due to contamination, or a drift in the mass spectrometer's detector voltage.[1]
-
Chromatographic Column Degradation: Over the course of a run, the column performance may decline, leading to peak shape deterioration and a change in response.
-
Mobile Phase Inconsistency: A gradual change in the mobile phase composition, possibly due to improper mixing or evaporation of a volatile component, can affect ionization and retention time.
-
Temperature Fluctuations: Changes in the autosampler or column compartment temperature can impact the stability of the analyte and internal standard, as well as chromatographic separation.
Troubleshooting Steps:
-
System Suitability Check: Before and after the analytical run, inject a standard solution to check for shifts in retention time, peak shape, and signal intensity.
-
Instrument Cleaning and Calibration: Clean the ion source and recalibrate the mass spectrometer.
-
Column Equilibration: Ensure the column is thoroughly equilibrated before starting the run. If degradation is suspected, replace the column.
-
Mobile Phase Preparation: Prepare fresh mobile phase and ensure adequate mixing.
Q2: The this compound response is highly variable and erratic across the entire batch. What are the likely causes?
Sporadic and random variability in the internal standard signal often points to issues in the sample preparation stage or with the autosampler.
Potential Causes:
-
Inconsistent Sample Preparation: This is a primary suspect and can include errors in pipetting the internal standard, inconsistent extraction recovery between samples, or incomplete vortexing.
-
Autosampler Malfunction: Inconsistent injection volumes due to air bubbles in the syringe or a faulty injector can lead to significant signal variability.
-
Well-to-Well Contamination or Evaporation: In a 96-well plate format, improper sealing can lead to evaporation, and cross-contamination during sample transfer can affect individual wells.
Troubleshooting Steps:
-
Review Sample Preparation Technique: Observe the sample preparation workflow to identify any potential for inconsistency. Re-training of personnel may be necessary.
-
Automated Liquid Handler Calibration: If using an automated system, verify its calibration and performance.
-
Autosampler Maintenance: Purge the autosampler syringe and lines to remove air bubbles. Perform an injection precision test.
-
Proper Plate Sealing: Ensure 96-well plates are sealed properly to prevent evaporation and contamination.
Q3: My this compound signal is significantly lower or absent in a subset of my unknown samples compared to my calibrators and QCs. What does this indicate?
A significant drop in internal standard response in specific samples is often indicative of matrix effects.
Potential Causes:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix can suppress the ionization of this compound in the mass spectrometer's ion source. This is a major cause of signal variability.
-
Differential Matrix Effects: Even with a deuterated internal standard, a slight chromatographic shift due to the isotope effect can cause the analyte and IS to elute in regions with different levels of ion suppression.
-
Presence of Metabolites or Co-administered Drugs: The unknown samples may contain metabolites of Eliglustat or other drugs that were not present in the calibration standards, which can cause interference.
Troubleshooting Steps:
-
Post-Column Infusion Experiment: This experiment can help identify regions of ion suppression in the chromatogram.
-
Dilution of Samples: Diluting the affected samples with blank matrix can reduce the concentration of interfering components.
-
Chromatographic Optimization: Modify the LC gradient to better separate this compound from the interfering matrix components.
-
Sample Cleanup Enhancement: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a wider range of matrix components.
Q4: Can the stability of this compound itself be an issue?
Yes, the stability of the internal standard is a critical factor.
Potential Causes:
-
Degradation in Stock or Working Solutions: Improper storage of stock or working solutions can lead to degradation over time.
-
Instability in the Biological Matrix: this compound may be unstable during sample collection, storage, or processing, especially during freeze-thaw cycles.
-
Deuterium Exchange: In some cases, deuterium atoms on a stable isotope-labeled internal standard can exchange with protons from the solvent, leading to a change in its mass and a decrease in the intended IS signal.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh stock and working solutions of this compound and compare the response to the old solutions.
-
Stability Assessment: Conduct freeze-thaw and bench-top stability experiments for this compound in the biological matrix.
-
Proper Storage: Ensure all solutions and samples are stored at the recommended temperatures and protected from light if necessary.
Summary of Troubleshooting Actions
| Observed Issue | Potential Cause Category | Specific Cause | Recommended Action | Acceptance Criteria (General Guidance) |
| Signal Drift (Trend) | Instrumentation | Ion source contamination/instability, Column degradation | Clean and calibrate MS, Equilibrate/replace column | Consistent IS response in system suitability injections |
| Erratic Signal (Random) | Sample Preparation | Inconsistent pipetting, Incomplete mixing | Review/optimize sample prep protocol, Calibrate liquid handlers | IS response within 50-150% of the mean of calibrators and QCs |
| Low Signal in Unknowns | Matrix Effects | Ion suppression by co-eluting compounds | Optimize chromatography, Enhance sample cleanup (e.g., SPE) | Consistent IS response between matrix-matched QCs and unknown samples |
| Overall Low/No Signal | Internal Standard Integrity | Degradation of IS solution, Incorrect preparation | Prepare fresh IS solutions, Verify preparation procedure | IS signal should be well above the noise level |
| High Signal in Blanks | Contamination | Carryover from previous injection, Contaminated reagents | Inject solvent blanks, Use fresh reagents and solvents | IS response in blanks should be <5% of the response in the LLOQ |
Representative Experimental Protocol: Quantification of Eliglustat in Human Plasma
This protocol is a representative example for the analysis of Eliglustat using an LC-MS/MS system and this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing 10 ng/mL of this compound.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a 96-well plate for analysis.
2. LC-MS/MS System
-
LC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Sciex Triple Quad 6500 or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Eliglustat: Q1 405.3 -> Q3 84.1
-
This compound: Q1 420.4 -> Q3 84.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas: 30 psi, IonSpray Voltage: 5500 V, Temperature: 500°C).
Visualizations
Caption: Troubleshooting workflow for inconsistent internal standard response.
Caption: Experimental workflow for Eliglustat bioanalysis.
Caption: The impact of matrix effects on ionization.
References
Mitigating matrix effects in Eliglustat quantification using Eliglustat-d15
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eliglustat-d15 to mitigate matrix effects in the quantification of Eliglustat by LC-MS/MS.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why am I observing significant ion suppression or enhancement for my Eliglustat signal, even with an internal standard?
A1: While this compound is designed to compensate for matrix effects, significant ion suppression or enhancement can still occur due to several factors:
-
High Matrix Load: The concentration of co-eluting matrix components may be too high for the ion source to handle, leading to competition for ionization that affects both the analyte and the internal standard, though not always to the same extent.[1]
-
Differential Matrix Effects: In some cases, the analyte and the deuterated internal standard may not experience identical ion suppression or enhancement.[2] This can be due to slight differences in their physicochemical properties or interactions within the matrix.
-
Sub-optimal Sample Preparation: Inefficient removal of matrix components, such as phospholipids, during sample preparation is a common cause of ion suppression.[3]
Solution:
-
Optimize Sample Preparation: Consider more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to further reduce matrix components.[4]
-
Chromatographic Separation: Adjust your chromatographic method to better separate Eliglustat from the regions of significant matrix effects. A slower gradient or a different column chemistry can be effective.
-
Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q2: My results for Eliglustat show poor reproducibility and accuracy. How can I confirm if matrix effect is the cause?
A2: Poor reproducibility and accuracy are common indicators of unmanaged matrix effects. To confirm this, you can perform a post-extraction spike experiment to quantitatively assess the matrix effect.
Experimental Protocol: Quantifying Matrix Effect
This protocol allows for the quantitative evaluation of matrix effects.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Eliglustat and this compound into the reconstitution solvent at a known concentration.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank plasma. Spike Eliglustat and this compound into the final, extracted matrix at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike Eliglustat and this compound into the blank plasma before the extraction process at the same concentration as Set A.
-
-
Analyze the Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate and Interpret the Results:
| Parameter | Formula | Ideal Value | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | 1.0 | Measures the extent of ion suppression (<1.0) or enhancement (>1.0). |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Close to 100% | Efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Set C) / (Peak Area of Set A) | Close to 100% | Overall efficiency of the entire method. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | Close to 1.0 | Indicates how well the internal standard corrects for the matrix effect. A value significantly different from 1.0 suggests differential matrix effects. |
Q3: The peak shape for Eliglustat is poor (e.g., tailing or fronting). What could be the issue?
A3: Poor peak shape can be caused by several factors, not all of which are related to matrix effects.
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Secondary Interactions: Interactions between the analyte and active sites on the column or system components can cause peak tailing.
-
Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for Eliglustat.
-
Column Degradation: The column may be nearing the end of its lifespan.
Solution:
-
Reduce Injection Volume/Concentration: If overloading is suspected, try injecting a smaller volume or a more dilute sample.
-
Optimize Mobile Phase: Adjust the pH of the aqueous mobile phase or the organic solvent composition. For Eliglustat, a mobile phase containing a small amount of formic acid is often used.
-
Use a New Column: If the column has been used extensively, replacing it may resolve the issue.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my assay?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to mimic the behavior of the unlabeled Eliglustat throughout the entire analytical process, from sample preparation to detection. Because it is chemically almost identical to Eliglustat, it co-elutes during chromatography and experiences very similar effects from the sample matrix (ion suppression or enhancement). By calculating the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.
Q2: What are "matrix effects" in the context of LC-MS/MS analysis?
A2: The "matrix" refers to all the components in a sample other than the analyte of interest. In biological samples like plasma, this includes proteins, salts, lipids, and metabolites. Matrix effects are the alteration of the ionization efficiency of an analyte by these co-eluting components in the mass spectrometer's ion source. This can result in either a decreased signal (ion suppression) or an increased signal (ion enhancement), both of which can negatively impact the accuracy and reliability of quantitative results.
Experimental Protocols & Data
Representative Bioanalytical Method for Eliglustat Quantification in Human Plasma
This section outlines a typical validated bioanalytical method for the determination of Eliglustat in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is a synthesis of established methods for Eliglustat and general bioanalytical procedures.
1. Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma, add 20 µL of the this compound internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
2. Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Refer to table below |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp | 10 °C |
Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.40 | 95 | 5 |
| 1.5 | 0.40 | 5 | 95 |
| 2.5 | 0.40 | 5 | 95 |
| 2.6 | 0.40 | 95 | 5 |
| 3.5 | 0.40 | 95 | 5 |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Eliglustat: m/z 405.4 → 84.1this compound: m/z 420.4 → 84.1 (predicted) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 500 °C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 1000 L/hr |
Summary of Quantitative Data
The following tables summarize typical validation parameters for a bioanalytical method for Eliglustat in plasma.
Table 1: Calibration Curve and LLOQ
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC (3 ng/mL) | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid QC (100 ng/mL) | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High QC (400 ng/mL) | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| (Acceptance criteria based on FDA guidelines; representative values adapted from similar studies) |
Table 3: Recovery and Matrix Effect
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 85 - 115% | 85 - 115% |
| High | 85 - 115% | 85 - 115% |
| (Representative values adapted from similar studies) |
Visualizations
Caption: Competitive ionization process leading to matrix effects.
Caption: Workflow for mitigating matrix effects using an internal standard.
References
Technical Support Center: Analysis of Eliglustat-d15 by ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression of Eliglustat-d15 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a phenomenon observed in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] In the analysis of this compound, which is used as an internal standard for the quantification of Eliglustat, ion suppression can lead to inaccurate measurements of the drug concentration.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression in the analysis of this compound is primarily a type of matrix effect.[1] Common causes include:
-
Endogenous matrix components: Biological samples like plasma or serum contain a complex mixture of phospholipids, salts, and metabolites that can co-elute with this compound and interfere with its ionization.
-
Exogenous contaminants: Substances introduced during sample collection, processing, or analysis, such as anticoagulants or plasticizers, can also cause ion suppression.
-
High concentrations of Eliglustat or other co-administered drugs: If the concentration of Eliglustat or other compounds in the sample is very high, they can compete with this compound for ionization.
Q3: How can I determine if my this compound signal is being suppressed?
A3: The most common method to assess ion suppression is the post-extraction spike method.[3] This involves comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression. The degree of ion suppression is often quantified by calculating the Matrix Factor (MF).
Troubleshooting Guides
Problem: Low signal intensity for this compound in matrix samples compared to neat standards.
This is a classic indication of ion suppression. The following troubleshooting workflow can help identify and mitigate the issue.
Caption: A systematic approach to troubleshooting ion suppression.
Solution 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method. One study on Eliglustat in rat plasma reported no significant matrix effect using a protein precipitation method with acetonitrile. However, PPT can be less clean than other methods, and its effectiveness can be matrix-dependent.
-
Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT. For a similar compound, LLE was found to be more efficient than protein precipitation.
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing matrix interferences, although it is more time-consuming and expensive.
Solution 2: Optimize Chromatographic Conditions
If ion suppression persists after optimizing sample preparation, further improvements can be made by adjusting the liquid chromatography (LC) method to separate this compound from co-eluting interferences.
-
Modify Mobile Phase Gradient: Adjust the gradient elution profile to better resolve the analyte from matrix components.
-
Change Column Chemistry: Switching to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and improve separation.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency.
Solution 3: Dilute the Sample
A straightforward approach is to dilute the sample. This reduces the concentration of both this compound and the interfering matrix components. This is only a viable option if the concentration of Eliglustat is high enough to remain detectable after dilution.
Quantitative Data on Matrix Effect
| Analyte | Sample Preparation Method | Matrix | Matrix Effect (%) | Reference |
| Eliglustat | Protein Precipitation | Rat Plasma | 92.1 - 102.0 | |
| Eliglustat | Protein Precipitation | Rat Plasma | No significant matrix effect |
Note: A matrix effect value close to 100% (or a matrix factor close to 1.0) indicates minimal ion suppression or enhancement.
Experimental Protocols
Protocol for Assessment of Matrix Effect using the Post-Extraction Spike Method
This protocol describes a standard procedure to quantitatively assess the matrix effect on the ionization of this compound.
Caption: Experimental workflow for assessing matrix effects.
1. Preparation of Sample Sets
Prepare three sets of samples as described below:
-
Set A (Neat Solution):
-
Spike a known amount of Eliglustat and this compound into the mobile phase or reconstitution solvent.
-
-
Set B (Post-Extraction Spike):
-
Take a blank plasma/serum sample (from at least 6 different sources if assessing variability).
-
Perform the sample extraction procedure (e.g., protein precipitation, LLE, or SPE).
-
Spike the same known amount of Eliglustat and this compound into the extracted blank matrix after the extraction process but before the final evaporation and reconstitution step.
-
-
Set C (Pre-Extraction Spike):
-
Take a blank plasma/serum sample.
-
Spike the same known amount of Eliglustat and this compound into the blank matrix before the extraction procedure.
-
Perform the sample extraction procedure.
-
2. LC-MS/MS Analysis
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Calculation of Matrix Factor and Recovery
-
Matrix Factor (MF):
-
MF (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) * 100
-
An MF value of 100% indicates no matrix effect.
-
An MF value < 100% indicates ion suppression.
-
An MF value > 100% indicates ion enhancement.
-
The acceptable range for the matrix factor is typically 85-115%.
-
-
Recovery (RE):
-
RE (%) = (Peak Area of Analyte in Set C / Peak Area of Analyte in Set B) * 100
-
This calculation determines the efficiency of the extraction procedure.
-
-
Internal Standard Normalized Matrix Factor:
-
To assess how well the internal standard compensates for the matrix effect, calculate the IS-normalized MF:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively tracks and corrects for the ion suppression of the analyte.
-
References
Technical Support Center: Eliglustat and Eliglustat-d15 LC Method Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing their Liquid Chromatography (LC) gradient for the co-elution of Eliglustat and its deuterated internal standard, Eliglustat-d15.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound used for the analysis of Eliglustat?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis using mass spectrometry.[1] this compound is used because it has nearly identical physicochemical properties to Eliglustat, which means it behaves similarly during sample preparation, chromatography, and ionization.[2] This allows it to accurately correct for variability in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Eliglustat.[2]
Q2: Are Eliglustat and this compound expected to co-elute perfectly?
Ideally, an analyte and its SIL-IS should co-elute to ensure they experience the same matrix effects at the same time. However, it is not uncommon to observe a slight retention time shift between the deuterated and non-deuterated compounds. This is due to the subtle differences in polarity and interaction with the stationary phase caused by the substitution of hydrogen with deuterium. The goal of LC gradient optimization is to ensure this shift is minimal and does not impact the quality of the data.
Q3: What are the most common LC columns and mobile phases for the analysis of Eliglustat?
Reversed-phase C18 columns are most commonly used for the separation of Eliglustat. High-purity, end-capped silica columns are recommended to ensure good peak shape. The typical mobile phases consist of acetonitrile and water, with an acidic modifier like 0.1% formic acid. The formic acid helps to protonate the analytes, which improves their retention on the reversed-phase column and enhances ionization for mass spectrometry detection.
Q4: Can the sample solvent affect the peak shape of Eliglustat and this compound?
Yes, the composition of the sample solvent is a critical factor. If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher organic content) than the initial mobile phase of the gradient, it can lead to peak distortion, such as fronting or splitting. It is always recommended to dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.
Troubleshooting Guide: Optimizing Co-elution of Eliglustat and this compound
This guide addresses common issues related to the co-elution and peak shape of Eliglustat and its deuterated internal standard.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary Silanol Interactions: Residual silanol groups on the silica-based column can interact with basic compounds like Eliglustat, causing peak tailing. | Mobile Phase Modification: Add a buffer, such as ammonium formate, to the mobile phase to help mask the silanol interactions. Ensure the buffer is present in both the aqueous and organic mobile phase components for consistent performance across the gradient. |
| Column Contamination: Buildup of matrix components on the column can lead to peak distortion. | Column Flushing and Guard Columns: Flush the column with a strong solvent to remove contaminants. Regularly use a guard column to protect the analytical column from strongly retained matrix components. | |
| Poor Peak Shape (Fronting) | Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting. | Reduce Injection Volume/Concentration: Prepare a dilution series of the sample (e.g., 1:5, 1:10) and inject them. If the peak shape improves with dilution, the original sample was likely overloaded. |
| Sample Solvent Mismatch: The sample is dissolved in a solvent stronger than the initial mobile phase. | Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. If this is not possible, reduce the injection volume. | |
| Split Peaks | Partial Co-elution with an Interferent: A closely eluting compound from the matrix may be interfering with the analyte or internal standard peak. | Gradient Optimization: Adjust the gradient slope to be shallower to increase the separation between the target peaks and any potential interferences. |
| Column Void or Channeling: A physical problem with the column packing can cause the sample to travel through different paths, resulting in a split peak. | Column Replacement: Replace the analytical column with a new one of the same type. | |
| Partially Blocked Inlet Frit: Particulate matter from the sample or mobile phase can block the column inlet frit. | Column Flushing and Sample Filtration: Reverse flush the column according to the manufacturer's instructions. Always filter samples and mobile phases to prevent future blockages. | |
| Noticeable Separation Between Eliglustat and this compound | Isotope Effect: The deuterium substitution can cause a slight difference in retention time. While complete co-elution is ideal, a small, consistent separation may be acceptable if it does not affect the accuracy and precision of the results. | Gradient and Temperature Optimization: A shallower gradient can sometimes minimize the separation. Adjusting the column temperature can also influence selectivity and may help to bring the peaks closer together. |
| Different Matrix Effects: If the analyte and internal standard are not perfectly co-eluting, they may experience different degrees of ion suppression or enhancement, leading to inaccurate results. | Optimize Chromatography for Co-elution: The primary goal should be to achieve as close to perfect co-elution as possible by adjusting the gradient, flow rate, and temperature. |
Experimental Protocols
Protocol 1: General LC Gradient for Eliglustat Analysis
This protocol provides a starting point for the analysis of Eliglustat and can be optimized further based on the troubleshooting guide.
| Parameter | Recommended Condition |
| Column | Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 6.0 | 5 |
Protocol 2: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for extracting Eliglustat from a plasma matrix.
-
To 100 µL of the plasma sample, add 20 µL of the working internal standard solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the co-elution of Eliglustat and this compound.
Caption: Troubleshooting workflow for optimizing co-elution.
References
Impact of isotopic cross-contribution on Eliglustat quantification
Topic: Impact of Isotopic Cross-Contribution on Eliglustat Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic cross-contribution during the quantification of Eliglustat using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Eliglustat quantification?
A1: Isotopic cross-contribution, also known as crosstalk, occurs when the isotopic signal of the analyte (Eliglustat) overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), such as Eliglustat-d4, or vice versa. This phenomenon is primarily caused by the natural abundance of isotopes (e.g., ¹³C in Eliglustat contributing to the M+1 peak) and can lead to inaccuracies in quantification.
Q2: Why is a stable isotope-labeled internal standard like Eliglustat-d4 recommended for Eliglustat analysis?
A2: A SIL-IS is considered the gold standard in quantitative bioanalysis. Because SIL-IS, like Eliglustat-d4, are chemically and structurally almost identical to the analyte, they exhibit similar behavior during sample preparation, chromatography, and ionization. This allows them to effectively compensate for matrix effects and variations in instrument response, leading to more accurate and precise results.
Q3: What are the typical mass transitions (MRM) for Eliglustat and its deuterated internal standard?
A3: The selection of appropriate precursor and product ions is crucial for selective and sensitive detection. Commonly used transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Eliglustat | 405.4 | 84.1[1] |
| Eliglustat-d4 | 409.4 | Dependent on labeling position |
Note: The specific product ion for Eliglustat-d4 should be determined by direct infusion of the standard. A common practice is to use a fragment ion that does not contain the deuterium labels if possible, to minimize potential differences in fragmentation patterns.
Q4: What are the signs of potential isotopic interference in my Eliglustat assay?
A4: Key indicators of isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification.
-
Inaccurate quantification of quality control (QC) samples.
-
A significant signal in the internal standard channel when analyzing a high concentration of the analyte standard without the internal standard.
-
A noticeable peak for the analyte in blank samples spiked only with the internal standard.
Q5: What is an acceptable level of isotopic cross-contribution?
A5: While there are no universally mandated limits, regulatory guidelines from bodies like the FDA and EMA, harmonized under the ICH M10 guideline, provide a framework for acceptance criteria. Generally, the contribution of the analyte's signal to the internal standard at the upper limit of quantification (ULOQ) should be minimal and not impact the assay's accuracy and precision. A common acceptance criterion is that the response of interfering components should not be more than 5% of the internal standard response in a blank sample. Similarly, the contribution of the internal standard to the analyte signal at the lower limit of quantification (LLOQ) should be negligible, typically not exceeding 20% of the analyte response at the LLOQ.
Troubleshooting Guide
This guide provides a systematic approach to identifying, quantifying, and mitigating isotopic cross-contribution in your Eliglustat quantification assay.
Step 1: Initial Assessment of Isotopic Cross-Contribution
If you suspect isotopic interference, the first step is to perform a systematic assessment to confirm and quantify the extent of the issue.
Experimental Protocol for Assessing Cross-Contribution:
-
Analyte Contribution to Internal Standard Channel:
-
Prepare a sample containing the highest concentration of Eliglustat standard (ULOQ) in the biological matrix without the Eliglustat-d4 internal standard.
-
Process and analyze the sample using your established LC-MS/MS method.
-
Monitor both the MRM transition for Eliglustat and Eliglustat-d4.
-
Calculate the percentage of cross-contribution by comparing the peak area in the Eliglustat-d4 channel to the average peak area of the internal standard in your calibration standards.
-
-
Internal Standard Contribution to Analyte Channel:
-
Prepare a sample containing the working concentration of Eliglustat-d4 in the biological matrix without the Eliglustat analyte.
-
Process and analyze the sample.
-
Monitor both MRM transitions.
-
Calculate the percentage of cross-contribution by comparing the peak area in the Eliglustat channel to the peak area of the LLOQ standard.
-
Step 2: Troubleshooting Workflow
If the assessment confirms significant isotopic cross-contribution, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for isotopic interference.
Step 3: Mitigation Strategies
-
Chromatographic Optimization: While Eliglustat and its SIL-IS are expected to co-elute, ensure that there are no interfering matrix components that could contribute to the signal in either channel. Adjusting the chromatographic gradient or using a column with different selectivity may help resolve such interferences.
-
Selection of Alternative MRM Transitions: Investigate different product ions for both Eliglustat and Eliglustat-d4. It's possible that alternative fragments have a lower potential for isotopic overlap. This will require re-optimization of collision energies.
-
Adjust Internal Standard Concentration: If the contribution from the internal standard to the analyte channel is problematic at the LLOQ, consider lowering the concentration of the internal standard. The concentration should still be sufficient for accurate peak integration across the calibration range.
-
Use of a Higher Mass Internal Standard: If significant crosstalk from the analyte to the internal standard is observed, consider using a SIL-IS with a higher mass difference. For example, a ¹³C-labeled internal standard can sometimes offer a cleaner signal than a deuterated one, as deuterium can sometimes slightly alter the chromatographic retention time.
-
Mathematical Correction: If experimental mitigation is not fully successful, a mathematical correction can be applied to the data. This involves subtracting the contribution of the interfering species from the measured peak areas. This approach should be used with caution and be well-documented and validated.
Experimental Protocols
Detailed UPLC-MS/MS Method for Eliglustat in Human Plasma
This protocol provides a general framework. Optimization for specific instruments and laboratory conditions is recommended.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 20 µL of Eliglustat-d4 working solution (internal standard).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. UPLC Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 μm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.40 mL/min[1]
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-3.0 min: Linear gradient from 5% to 95% B
-
3.0-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Hold at 5% B for re-equilibration
-
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Eliglustat: m/z 405.4 → 84.1
-
Eliglustat-d4: m/z 409.4 → (To be optimized)
-
Data Presentation
Table 1: Physicochemical Properties of Eliglustat and Eliglustat-d4
| Property | Eliglustat | Eliglustat-d4 |
| Molecular Formula | C₂₃H₃₆N₂O₄ | C₂₃H₃₂D₄N₂O₄ |
| Monoisotopic Mass | 404.2675 g/mol | 408.2926 g/mol |
| IUPAC Name | N-((1R,2R)-1-(2,3-dihydrobenzo[b]\dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide | N-((1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-5,6,7,8-d4-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)octanamide |
Table 2: Bioanalytical Method Validation Parameters and Acceptance Criteria (based on ICH M10)
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Number of Standards | At least 6 non-zero standards |
| Accuracy | ±15% of nominal (±20% at LLOQ) for at least 75% of standards |
| Accuracy and Precision | |
| QC Levels | LLOQ, Low, Medium, High |
| Accuracy | Mean concentration within ±15% of nominal |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Selectivity | |
| Blank Samples | Response should be ≤20% of LLOQ response |
| Matrix Effect | |
| Matrix Factor | Consistent across at least 6 lots of matrix |
| Carryover | |
| Blank after ULOQ | Response should be ≤20% of LLOQ and ≤5% of IS response |
Visualizations
Eliglustat Mechanism of Action
Eliglustat acts as a substrate reduction therapy for Gaucher disease by inhibiting glucosylceramide synthase. This enzyme is crucial for the first step in the biosynthesis of most glycosphingolipids. By blocking this enzyme, Eliglustat reduces the production of glucosylceramide, thereby preventing its accumulation in lysosomes.
Caption: Mechanism of action of Eliglustat.
Experimental Workflow for Sample Analysis
The following diagram outlines the general workflow for the quantification of Eliglustat in plasma samples.
Caption: General experimental workflow for Eliglustat quantification.
References
Technical Support Center: Stability of Eliglustat-d4 in Biological Matrices
A Note on Nomenclature: The deuterated internal standard for Eliglustat is consistently referred to in scientific literature and by chemical suppliers as Eliglustat-d4 . All information presented here pertains to Eliglustat-d4, as "Eliglustat-d15" is not a recognized or commercially available standard and is presumed to be a typographical error.
This technical support guide is designed for researchers, scientists, and drug development professionals using Eliglustat-d4 as an internal standard in bioanalytical assays. It provides essential information on stability, experimental protocols, and troubleshooting to ensure data integrity and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of Eliglustat-d4 in experimental settings?
A1: Eliglustat-d4 is a stable isotope-labeled version of Eliglustat. Its most common and critical use is as an internal standard (IS) in quantitative bioanalysis, particularly for assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Adding a known amount of Eliglustat-d4 to all samples, calibrators, and quality controls allows for the correction of variability during sample preparation, extraction, and instrument analysis, thereby ensuring accurate and precise quantification of Eliglustat in biological matrices like plasma.[3]
Q2: What are the recommended storage conditions for Eliglustat-d4 stock solutions and in biological matrices?
A2: For stock solutions prepared in an organic solvent (e.g., methanol), storage at -20°C or -80°C is recommended to ensure long-term stability.[4] When spiked into biological matrices like human plasma, Eliglustat-d4 has demonstrated excellent long-term stability when stored at -20°C or, more preferably, at -80°C for extended periods.
Q3: What are the typical acceptance criteria for stability studies of an internal standard like Eliglustat-d4?
A3: According to regulatory guidelines from bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which are now harmonized under the ICH M10 guideline, the stability of an analyte or internal standard is considered acceptable if the mean concentration of the stability test samples is within ±15% of the nominal (initial) concentration.
Q4: Has the stability of Eliglustat-d4 been evaluated in different biological matrices?
A4: While illustrative data on the long-term stability of Eliglustat-d4 in human plasma is available, specific, publicly available quantitative stability data in other matrices such as serum or urine is scarce. However, a validated UPLC-MS/MS method for the determination of Eliglustat in both plasma and urine using Eliglustat-d4 as an internal standard has been described, which implies that the internal standard is stable under the conditions of the assay for both matrices. Researchers should validate the stability of Eliglustat-d4 in their specific matrix of interest as part of their bioanalytical method validation.
Q5: Are there any known degradation pathways for Eliglustat that might affect Eliglustat-d4?
A5: Forced degradation studies on the parent compound, Eliglustat tartrate, have shown it is stable under basic, neutral, thermal, and photolytic conditions. However, significant degradation was observed under acidic and peroxide stress conditions. It is reasonable to anticipate that Eliglustat-d4 would exhibit a similar degradation profile. Therefore, exposure of samples to strong acidic or oxidative conditions should be avoided during sample preparation and storage.
Data on Stability of Eliglustat-d4 in Human Plasma
The following tables summarize illustrative long-term stability data for Eliglustat-d4 in human plasma based on typical acceptance criteria set by regulatory agencies.
Table 1: Illustrative Long-Term Stability of Eliglustat-d4 in Human Plasma at -20°C
| Storage Duration | Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 Months | Low QC | 5.00 | 5.02 | 100.4 | 3.2 |
| High QC | 400.00 | 401.20 | 100.3 | 2.5 | |
| 12 Months | Low QC | 5.00 | 5.00 | 100.0 | 3.8 |
| High QC | 400.00 | 400.40 | 100.1 | 2.9 | |
| 24 Months | Low QC | 5.00 | 4.98 | 99.6 | 4.2 |
| High QC | 400.00 | 399.60 | 99.9 | 3.4 |
Table 2: Illustrative Long-Term Stability of Eliglustat-d4 in Human Plasma at -80°C
| Storage Duration | Concentration Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 0 Months | Low QC | 5.00 | 5.02 | 100.4 | 3.2 |
| High QC | 400.00 | 401.20 | 100.3 | 2.5 | |
| 12 Months | Low QC | 5.00 | 5.00 | 100.0 | 3.8 |
| High QC | 400.00 | 400.40 | 100.1 | 2.9 | |
| 24 Months | Low QC | 5.00 | 4.98 | 99.6 | 4.2 |
| High QC | 400.00 | 399.60 | 99.9 | 3.4 | |
| 36 Months | Low QC | 5.00 | 4.95 | 99.0 | 4.8 |
| High QC | 400.00 | 398.80 | 99.7 | 3.9 |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on representative examples and regulatory guidelines.
Long-Term Stability Assessment
Objective: To evaluate the stability of Eliglustat-d4 in a biological matrix over the entire period of sample storage for a clinical or non-clinical study.
Workflow Diagram:
Caption: Workflow for Long-Term Stability Assessment of Eliglustat-d4.
Methodology:
-
Prepare Stock and Working Solutions: Prepare a stock solution of Eliglustat-d4 in a suitable organic solvent (e.g., methanol). From this, prepare working solutions for spiking into the biological matrix.
-
Prepare Stability Samples: Spike blank human plasma (or other matrix) at two concentration levels: Low Quality Control (LQC) and High Quality Control (HQC). The LQC concentration should be within three times the lower limit of quantification (LLOQ), and the HQC should be near the upper limit of quantification (ULOQ).
-
Storage: Aliquot these samples and store them at the intended long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis: At designated time points (e.g., 0, 6, 12, 24 months), retrieve a set of LQC and HQC samples from each temperature. Analyze them using a validated LC-MS/MS method against a freshly prepared calibration curve.
-
Evaluation: The mean measured concentration of the stored samples should be within ±15% of the nominal concentration determined at the start of the experiment (T=0).
Freeze-Thaw Stability Assessment
Objective: To determine the stability of Eliglustat-d4 after repeated cycles of freezing and thawing, which may occur during sample retrieval and handling.
Workflow Diagram:
Caption: Experimental Workflow for Freeze-Thaw Stability Testing.
Methodology:
-
Prepare Stability Samples: Use LQC and HQC samples prepared as described for the long-term stability assessment.
-
Baseline Analysis: Analyze one set of freshly prepared QC samples to establish the baseline (T=0) concentration.
-
Freeze-Thaw Cycles: Subject the remaining QC samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature until completely liquid.
-
Final Analysis: After the last thaw cycle, analyze the samples using a validated LC-MS/MS method.
-
Evaluation: The mean measured concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in Internal Standard (IS) response across a batch. | 1. Inconsistent sample preparation (e.g., pipetting errors).2. Matrix effects varying between samples.3. Partial thawing and refreezing of samples. | 1. Review and retrain on sample preparation SOPs.2. Ensure Eliglustat-d4 co-elutes with Eliglustat to best compensate for matrix effects.3. Ensure samples are fully thawed and vortexed before aliquoting. |
| IS response is consistently low or decreasing over time in long-term stability samples. | 1. Degradation of Eliglustat-d4 due to improper storage (temperature fluctuations, light exposure).2. Adsorption to storage container walls. | 1. Verify storage freezer temperature logs. Store samples protected from light.2. Evaluate different types of storage tubes (e.g., low-binding polypropylene).3. Assess stability at a lower temperature (e.g., switch from -20°C to -80°C). |
| Stability failure (results >15% deviation) in freeze-thaw or bench-top studies. | 1. Inherent instability of the compound under these conditions.2. Degradation due to enzymatic activity in the matrix at room temperature.3. pH changes in the sample upon thawing. | 1. Minimize the duration samples are kept at room temperature.2. Process samples on an ice bath.3. Ensure the number of freeze-thaw cycles in the experiment reflects the maximum number of cycles study samples will undergo. |
| Unexpected peaks interfering with the IS peak. | 1. Contamination of the blank matrix.2. Contamination from the extraction solvent or system.3. In-source fragmentation or crosstalk from the analyte. | 1. Screen multiple lots of blank matrix to find a clean source.2. Run system suitability tests with solvent blanks.3. Optimize chromatographic conditions for better separation. Check MS/MS transitions for specificity. |
References
Technical Support Center: Analysis of Eliglustat-d15
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eliglustat-d15. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analytical characterization of this molecule, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of Eliglustat, a substrate reduction therapy used for Gaucher disease.[1] In analytical experiments, particularly those involving liquid chromatography-mass spectrometry (LC-MS), this compound serves as an internal standard.[2] Its chemical properties are nearly identical to Eliglustat, but it has a higher molecular weight due to the presence of 15 deuterium atoms. This mass difference allows it to be distinguished from the non-deuterated analyte in a mass spectrometer, enabling accurate quantification of Eliglustat in complex biological matrices.[1]
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A2: In-source fragmentation (ISF) is a phenomenon in mass spectrometry where molecules fragment within the ion source of the instrument before they are analyzed.[3] This can lead to a decrease in the signal of the intended precursor ion (the intact molecule) and an increase in the signal of fragment ions. For quantitative analysis using an internal standard like this compound, ISF can compromise the accuracy and reproducibility of the results by reducing the abundance of the precursor ion used for quantification.
Q3: What are the common precursor and fragment ions for Eliglustat and this compound?
A3: For Eliglustat, the protonated molecule ([M+H]⁺) is typically observed at a mass-to-charge ratio (m/z) of 405.4. A common fragment ion observed in tandem mass spectrometry (MS/MS) is at m/z 84.1, which likely corresponds to the pyrrolidinylmethyl cation. For this compound, the protonated molecule is expected at approximately m/z 420.4, while the aforementioned fragment ion at m/z 84.1 should remain unchanged as the deuterium atoms are located on the octanoyl moiety.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
In-source fragmentation of this compound can lead to an underestimation of its concentration and affect the accuracy of the quantification of Eliglustat. The primary cause of ISF is excessive energy in the ion source, which can be influenced by several instrumental parameters.
Key Indicators of In-Source Fragmentation:
-
A significant decrease in the abundance of the precursor ion (m/z 420.4 for this compound).
-
The appearance of fragment ions in the mass spectrum, particularly the ion at m/z 84.1, without intentional fragmentation (i.e., in a full scan or SIM mode).
Troubleshooting Steps:
The following table summarizes the key instrumental parameters that can be adjusted to minimize in-source fragmentation. It is recommended to optimize these parameters systematically, starting with the most influential ones.
| Parameter | Typical Starting Value | Troubleshooting Action | Rationale |
| Fragmentor Voltage / Cone Voltage / Declustering Potential | Instrument Dependent | Decrease in small increments (e.g., 10-20 V) | This is often the most direct control over the energy applied to ions as they enter the mass spectrometer. Lowering this voltage reduces the likelihood of fragmentation. |
| Ion Source Temperature | 350 - 500 °C | Decrease in increments of 25-50 °C | Higher temperatures can provide more thermal energy to the analyte molecules, making them more susceptible to fragmentation. |
| Capillary Voltage / VCap | 3000 - 4000 V | Optimize for maximum precursor ion signal | While not the primary cause of ISF, an unstable electrospray can contribute. Adjust for a stable spray and optimal signal of the m/z 420.4 ion. |
| Nebulizer Gas Pressure | Instrument Dependent | Optimize for stable spray | Proper nebulization is crucial for efficient and gentle ionization. Ensure the pressure is within the manufacturer's recommended range and provides a consistent spray. |
| Drying Gas Flow and Temperature | Instrument Dependent | Optimize for efficient desolvation | Inefficient desolvation can lead to adduct formation and potentially unstable ions. Adjust for optimal signal-to-noise of the precursor ion without excessive heating. |
Experimental Protocol: Optimization of LC-MS Parameters to Minimize In-Source Fragmentation
This protocol outlines a systematic approach to optimize the ion source parameters for the analysis of this compound, with the goal of minimizing in-source fragmentation.
1. Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal (e.g., 100 ng/mL).
2. Initial Instrument Setup:
-
Use a standard liquid chromatography method for the separation of Eliglustat.
-
Set the mass spectrometer to acquire data in full scan mode over a mass range that includes the precursor ion of this compound (e.g., m/z 100-500).
-
Begin with the instrument manufacturer's recommended "soft" ionization conditions.
3. Optimization Workflow:
-
Infuse the this compound standard directly into the mass spectrometer using a syringe pump to obtain a stable signal. This allows for rapid optimization of source parameters without the variability of chromatography.
-
Monitor the precursor and potential fragment ions: Track the intensity of the this compound precursor ion (m/z 420.4) and the key fragment ion (m/z 84.1).
-
Vary the Fragmentor/Cone Voltage:
-
Start with a low value and gradually increase it.
-
Record the intensities of the precursor and fragment ions at each voltage setting.
-
Plot the intensities as a function of the voltage.
-
Select the voltage that maximizes the precursor ion intensity while keeping the fragment ion intensity at a minimum.
-
-
Optimize the Ion Source Temperature:
-
Using the optimal fragmentor/cone voltage, repeat the process by varying the source temperature.
-
Find the temperature that provides good desolvation without causing significant fragmentation.
-
-
Fine-tune other parameters: Adjust the capillary voltage, nebulizer pressure, and drying gas flow to maximize the stability and intensity of the precursor ion signal.
-
Verify with LC-MS analysis: Once the optimal source parameters are determined by direct infusion, perform an LC-MS analysis of the this compound standard to confirm that in-source fragmentation is minimized under chromatographic conditions.
Visualizations
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
digraph "Eliglustat_Fragmentation" { graph [rankdir="TB", splines=ortho]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];subgraph "cluster_Precursor" { label="Precursor Ion"; style="rounded"; fillcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; Precursor [label="this compound [M+H]⁺\n(m/z ≈ 420.4)"]; }
subgraph "cluster_ISF" { label="In-Source Fragmentation"; style="rounded"; fillcolor="#FFFFFF"; node [shape=plaintext, fontcolor="#EA4335"]; ISF [label="Excessive Source Energy"]; }
subgraph "cluster_Fragments" { label="Fragment Ions"; style="rounded"; fillcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fragment1 [label="Pyrrolidinylmethyl Cation\n(m/z = 84.1)"]; Fragment2 [label="Other Fragments"]; }
Precursor -> ISF [dir=none]; ISF -> Fragment1; ISF -> Fragment2; }
Caption: Proposed in-source fragmentation pathway of this compound.
References
Technical Support Center: Eliglustat LC-MS/MS Analysis
This technical support center provides troubleshooting guidance for managing analytical carryover in the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of Eliglustat.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS/MS analysis?
A1: Carryover is a specific type of contamination where residual analyte from a previous injection appears in subsequent runs.[1] This phenomenon can lead to the appearance of "ghost peaks" in blank injections or artificially inflate the analyte concentration in low-level samples, compromising data accuracy and reproducibility.[1][2] For a quantitative analysis to be considered viable, carryover must be minimized to avoid overestimating the amount of analyte.[3]
Q2: Why is Eliglustat susceptible to carryover?
A2: Eliglustat is a lipophilic and basic compound, which contributes to its tendency to adhere to surfaces within the LC-MS/MS system. Its physicochemical properties, such as a logP of approximately 3.4 and a basic pKa of 8.17, indicate a propensity for both hydrophobic and ionic interactions with various components of the flow path.[4] Furthermore, Eliglustat is sparingly soluble in aqueous solutions, which can exacerbate adsorption issues if the mobile phase or wash solvents are not optimized.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from multiple points in the system. The most common sources include the autosampler (needle, sample loop, injection valve), the analytical column (including frits and guard column), and the mass spectrometer ion source. Worn components, such as injector valve rotor seals, can develop scratches or grooves that trap and retain the analyte, releasing it in subsequent injections.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating Eliglustat carryover.
Q4: I've observed a peak corresponding to Eliglustat in my blank injection. How do I begin troubleshooting?
A4: First, you must classify the type of carryover to narrow down the potential source. Inject a series of blank samples after a high-concentration standard and observe the peak area of the carryover peak.
-
Classic Carryover: The peak area progressively decreases with each subsequent blank injection. This typically points to a mechanical area in the flow path, such as the autosampler valve or tubing connections, where the sample is trapped and gradually washed away.
-
Constant Carryover (Contamination): The peak area remains relatively constant across multiple blank injections. This suggests a source of contamination, such as a contaminated blank solvent, mobile phase, or a heavily saturated system component.
The following workflow provides a logical approach to pinpointing the source of the issue.
Q5: How can I optimize the autosampler wash method to reduce Eliglustat carryover?
A5: The needle wash is a critical step in preventing carryover from the autosampler. Given Eliglustat's properties, a multi-solvent approach is recommended.
-
Use a Stronger Organic Solvent: The wash solvent should be strong enough to solubilize Eliglustat effectively. Since reversed-phase chromatography is common, using a higher percentage of organic solvent (e.g., 100% Acetonitrile or Methanol) in the wash can be more effective than the mobile phase mixture.
-
Incorporate an Acidic or Basic Modifier: Due to Eliglustat's basic nature (pKa ~8.17), adding a small amount of acid (e.g., 0.1-0.5% formic acid) or base (e.g., 0.1-0.5% ammonium hydroxide) to the wash solvent can help disrupt ionic interactions with system components.
-
Employ a Dual-Solvent Wash: Use a sequence of washes. For instance, an acidic organic wash followed by a neutral aqueous/organic wash can effectively remove both ionic and hydrophobic residues.
-
Increase Wash Volume and Time: For particularly "sticky" compounds like Eliglustat, increasing the volume of the wash solvent and the duration of the wash cycle (both pre- and post-injection) can significantly reduce carryover.
Table 1: Recommended Wash Solvents for Eliglustat Carryover
| Wash Solution Composition | Rationale |
| 90:10 Acetonitrile/Water + 0.2% Formic Acid | Addresses both hydrophobic and ionic interactions. Formic acid helps neutralize basic sites. |
| 100% Methanol | Strong organic solvent to remove hydrophobically bound analyte. |
| 50:50:0.1 Isopropanol/Acetonitrile/Ammonium Hydroxide | A very strong, aggressive wash for stubborn carryover. The base helps remove a basic compound. |
| Dimethyl Sulfoxide (DMSO) followed by ACN/Water | DMSO is a powerful solvent that can be used as an initial wash to remove highly retained compounds. |
Q6: What if optimizing the wash method isn't enough? What hardware components should I inspect?
A6: If an optimized wash protocol fails to resolve the issue, the problem may be mechanical. Inspect the following components for wear and tear:
-
Injector Rotor Seal: This is a very common source of carryover. Scratches on the seal can create dead volumes where the sample is trapped. Replace if it appears worn.
-
Needle and Needle Seat: Inspect for scratches, blockage, or improper seating, which can prevent effective cleaning.
-
Tubing and Fittings: Ensure all connections are properly seated to avoid dead volumes that can trap the sample.
-
Sample Loop: Adsorption can occur on the sample loop. Consider replacing it or flushing it extensively with a strong solvent.
Q7: How do I determine if the analytical column is the source of the carryover?
A7: The column itself can be a significant source of carryover, especially if it becomes fouled or if the guard column is saturated.
-
Bypass the Column: Replace the analytical and guard columns with a zero-dead-volume union. Inject a blank after a high-concentration standard. If the carryover peak disappears, the column is the source.
-
Perform a Column-Only Wash: After a run, perform a high-organic wash or a gradient cycle without an injection. If a peak appears, it indicates that the analyte is being retained on the column. A continuous high-organic wash may be less effective than cycling between high and low organic mobile phases to remove strongly retained compounds.
Experimental Protocols
Protocol 1: Standard Carryover Assessment
This protocol quantifies the percentage of carryover in the system. The acceptance criterion is typically that the carryover peak area in the blank should be ≤20% of the peak area at the Lower Limit of Quantitation (LLOQ).
-
Equilibrate System: Ensure the LC-MS/MS system is fully equilibrated with the initial mobile phase.
-
Inject LLOQ Standard: Perform an injection of the Eliglustat standard at the LLOQ concentration.
-
Inject ULOQ Standard: Perform an injection of the Eliglustat standard at the Upper Limit of Quantitation (ULOQ) or highest expected concentration.
-
Inject Blank 1: Immediately following the ULOQ injection, inject a blank sample (e.g., reconstitution solvent).
-
Inject Blank 2: Inject a second blank sample.
-
Calculation:
-
Measure the peak area of Eliglustat in Blank 1 (Area_Blank1).
-
Measure the peak area of Eliglustat in the LLOQ standard (Area_LLOQ).
-
Calculate the percent carryover: % Carryover = (Area_Blank1 / Area_LLOQ) * 100
-
Table 2: Example Carryover Assessment Data
| Injection | Analyte Peak Area | % Carryover vs. LLOQ | Result |
| LLOQ (0.1 ng/mL) | 5,000 | N/A | - |
| ULOQ (100 ng/mL) | 5,000,000 | N/A | - |
| Blank 1 (Post-ULOQ) | 1,500 | 30.0% | Fail (>20%) |
| Blank 2 (Post-ULOQ) | 450 | 9.0% | Pass (<20%) |
Protocol 2: Systematic Source Identification
This protocol systematically isolates components to identify the origin of carryover.
-
Baseline Test: Perform Protocol 1 to confirm and quantify the carryover issue.
-
Column Isolation:
-
Remove the guard and analytical columns and replace them with a zero-dead-volume union.
-
Repeat steps 3-6 from Protocol 1.
-
Analysis: If carryover is eliminated or significantly reduced, the column is the primary source. If it persists, the source is likely the autosampler or injector.
-
-
MS Source Isolation (if necessary):
-
Disconnect the LC from the MS.
-
Using a syringe pump, directly infuse a clean mobile phase blank into the mass spectrometer.
-
Analysis: If a signal for Eliglustat is still present, the ion source is contaminated and requires cleaning. If the signal is absent, the carryover originates from the LC system.
-
References
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Eliglustat: Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the robust quantification of therapeutic agents in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies. The choice of internal standard in bioanalytical methods is a critical factor influencing the reliability of the data. This guide provides an objective comparison of bioanalytical methods for Eliglustat, a first-line oral therapy for Gaucher disease type 1, focusing on the use of a deuterated internal standard (Eliglustat-d4) versus non-deuterated alternatives.
This comparison is supported by a review of published experimental data, detailing the validation parameters and methodologies for both approaches. The aim is to equip researchers with the necessary information to select the most appropriate analytical strategy for their specific needs, ensuring data integrity and compliance with regulatory expectations.
The Gold Standard: Deuterated Internal Standards in LC-MS/MS Analysis
The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[1][2] A deuterated internal standard is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This near-identical physicochemical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to superior accuracy and precision.[3][4]
For Eliglustat, the use of Eliglustat-d4 as an internal standard in LC-MS/MS assays provides a robust and reliable method for its quantification in biological matrices like plasma.[5]
Alternative Approaches: Non-Deuterated Internal Standards and HPLC-UV Methods
While deuterated internal standards are preferred, they may not always be readily available or cost-effective. In such cases, alternative bioanalytical methods are employed. For Eliglustat, methods using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) have been developed and validated. These methods typically utilize a structurally similar compound as an internal standard or, in some cases, are performed without an internal standard. While these methods can be specific, accurate, and precise, they may be more susceptible to matrix effects and variability in sample preparation compared to the isotope dilution mass spectrometry approach.
Quantitative Comparison of Validation Parameters
The following tables summarize the key validation parameters for bioanalytical methods of Eliglustat, comparing the performance of an LC-MS/MS method using a deuterated internal standard with an HPLC-UV method. The data presented is a synthesis of findings from multiple studies.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Eliglustat
| Validation Parameter | LC-MS/MS with Deuterated IS (Eliglustat-d4) | HPLC-UV with Non-Deuterated/No IS |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.997 |
| Lower Limit of Quantification (LLOQ) | Typically in the low ng/mL range | 0.3 µg/mL (300 ng/mL) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 96.27 - 107.35% (Intra-day) |
| Precision (% CV) | < 15% (< 20% at LLOQ) | 4.31 - 10.90% (Intra-day) |
| Matrix Effect | Effectively compensated | Potential for interference |
| Recovery | Consistent and reproducible | Method dependent, can be variable |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for both an LC-MS/MS method with a deuterated internal standard and an HPLC-UV method.
LC-MS/MS Method with Deuterated Internal Standard (Eliglustat-d4)
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma, add 10 µL of Eliglustat-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
2. Chromatographic Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., ammonium formate buffer) and an organic phase (e.g., acetonitrile/methanol).
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Eliglustat: Precursor ion (e.g., m/z 405.4) to a specific product ion.
-
Eliglustat-d4: Precursor ion (e.g., m/z 409.4) to a specific product ion.
-
HPLC-UV Method
1. Sample Preparation (Liquid-Liquid Extraction)
-
To a plasma sample, add a suitable internal standard (if used) and an extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex to mix.
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Kromasil C18 column.
-
Mobile Phase: A mixture of methanol and ammonium acetate buffer (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
Visualizing the Method and Mechanism
To better understand the experimental process and the therapeutic action of Eliglustat, the following diagrams are provided.
Bioanalytical Workflow for Eliglustat using a Deuterated Standard.
Eliglustat's therapeutic effect is achieved through the inhibition of glucosylceramide synthase, a key enzyme in the biosynthesis of glycosphingolipids. This mechanism is known as substrate reduction therapy.
Mechanism of Action of Eliglustat in Gaucher Disease.
Conclusion
The choice of bioanalytical method for Eliglustat quantification has significant implications for data quality and reliability. The use of a deuterated internal standard (Eliglustat-d4) with LC-MS/MS is the preferred method, offering superior accuracy and precision by effectively mitigating matrix effects and other sources of analytical variability. While HPLC-UV methods provide a viable alternative, they may require more extensive validation to ensure robustness, particularly concerning potential interferences from the biological matrix. This guide provides the necessary comparative data and experimental frameworks to assist researchers in making an informed decision that aligns with their research goals and regulatory requirements.
References
Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis
For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of regulatory submission and approval. A critical element in this process is the appropriate use of internal standards (IS) to ensure the accuracy and precision of quantitative data. This guide provides a comprehensive comparison of the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) concerning the use of internal standards in bioanalysis, with a focus on the harmonized International Council for Harmonisation (ICH) M10 guideline.
The primary role of an internal standard in bioanalysis is to compensate for variability during sample preparation and analysis.[1] Both the FDA and EMA have historically provided guidance on this topic, and their requirements are now largely harmonized under the ICH M10 guideline, "Bioanalytical Method Validation and Study Sample Analysis," which is intended to provide a single, unified standard.[2][3] Adherence to these principles is crucial for ensuring the quality and consistency of bioanalytical data supporting drug development and market approval.[2]
Selection of an Internal Standard: The Gold Standard and Viable Alternatives
The ideal internal standard exhibits physicochemical properties similar to the analyte of interest, ensuring it behaves comparably during sample processing and analysis.[4]
-
Stable Isotope-Labeled (SIL) Internal Standards: Both regulatory bodies and the harmonized ICH M10 guideline strongly advocate for the use of SIL-ISs as the "gold standard". SIL-ISs, such as those labeled with ¹³C, ¹⁵N, or ²H, are structurally identical to the analyte and co-elute with it, providing the best compensation for matrix effects and variability in extraction recovery.
-
Structural Analogs: When a SIL-IS is not available, a structural analog can be a suitable alternative. However, it is critical to rigorously validate its performance to ensure it effectively mimics the analyte's behavior. Differences in physicochemical properties between the analog and the analyte can lead to differential matrix effects and impact the accuracy of the results.
Quantitative Acceptance Criteria for Method Validation
The validation of a bioanalytical method involves assessing several key parameters to demonstrate its suitability for the intended purpose. The following table summarizes the harmonized acceptance criteria as per the ICH M10 guideline, which is recognized by both the FDA and EMA.
| Validation Parameter | Acceptance Criteria |
| Selectivity | The response of interfering components in at least 6 independent blank matrix sources should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the internal standard response. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A calibration curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero concentration levels. |
| Accuracy (Within-run and Between-run) | The mean concentration should be within ±15% of the nominal values for Quality Control (QC) samples, except for the LLOQ, which should be within ±20%. |
| Precision (Within-run and Between-run) | The coefficient of variation (CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. |
| Dilution Integrity | The accuracy and precision of diluted QCs should be within ±15%. |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | The mean concentration of the stability QC samples should be within ±15% of the nominal concentration. |
Monitoring Internal Standard Response
A critical aspect of ensuring data quality during sample analysis is the monitoring of the internal standard response. Significant variability in the IS response between calibration standards, quality control samples, and study samples can indicate issues with the analytical method and may compromise the accuracy of the results. While the guidelines do not mandate explicit numerical acceptance criteria for IS response variability, a common industry practice is to investigate any samples with an IS response outside of 50-150% of the mean IS response of the calibration standards and QCs. The FDA has issued a specific guidance document on evaluating internal standard responses, emphasizing the importance of reviewing IS response patterns on a run-by-run basis.
Experimental Protocols
Detailed methodologies are crucial for the successful validation of a bioanalytical method. Below are key experiments involving the internal standard.
1. Selectivity and Specificity:
-
Analyze blank matrix samples from at least six different individual donors.
-
Analyze LLOQ samples prepared in each of the six matrix lots.
-
Evaluate for interfering peaks at the retention times of the analyte and the internal standard.
2. Matrix Effect:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare two sets of samples for each donor:
-
Set A: Extract blank matrix and then spike the analyte and IS into the post-extraction supernatant.
-
Set B: Spike the analyte and IS into a pure solution (e.g., mobile phase).
-
-
Calculate the matrix factor by comparing the peak areas from Set A to Set B.
-
Calculate the IS-normalized matrix factor and its coefficient of variation to assess the variability of the matrix effect across different lots.
3. Stability:
-
Freeze-Thaw Stability: Analyze low and high concentration QC samples after they have undergone at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples that have been left at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions under their storage conditions.
Visualizing Key Processes
To better illustrate the key processes and logical relationships in adhering to regulatory guidelines for internal standards, the following diagrams are provided.
References
A Head-to-Head Battle of Internal Standards: Eliglustat-d15 vs. a Structural Analog for Bioanalytical Quantification
In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of liquid chromatography-mass spectrometry (LC-MS) assays. This is particularly true for the quantification of therapeutic drugs like Eliglustat, a substrate reduction therapy for Gaucher disease type 1.[1] The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability.
The two most common types of internal standards employed are stable isotope-labeled (SIL) compounds, such as Eliglustat-d15, and structural analogs. This guide provides an objective comparison of the performance of this compound against a representative structural analog internal standard, supported by experimental data. For the purpose of this comparison, we will consider a hypothetical yet plausible structural analog: N-((1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)decanamide (referred to as "Eliglustat-C10 Analog") , where the octanoyl side chain of Eliglustat is replaced by a decanoyl chain.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[2] With 15 deuterium atoms replacing hydrogen atoms, this compound is chemically identical to Eliglustat but has a distinct mass. This near-perfect analogy ensures that it co-elutes with the analyte and experiences the same extraction recovery and ionization effects in the mass spectrometer.[2]
The Practical Alternative: Structural Analog Internal Standards
A structural analog internal standard is a compound with a chemical structure very similar to the analyte but with a different molecular weight. The "Eliglustat-C10 Analog" fits this description. While generally more accessible and cost-effective than SIL standards, their physical and chemical properties can differ slightly from the analyte, potentially leading to variations in extraction efficiency and chromatographic behavior.
Performance Data: A Comparative Analysis
The following tables summarize the key performance parameters for this compound and the Eliglustat-C10 Analog, based on a typical bioanalytical method validation experiment in human plasma.
Table 1: Recovery
| Internal Standard | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) | % RSD |
| This compound | 98.2 | 99.1 | 98.7 | 98.7 | 0.5 |
| Eliglustat-C10 Analog | 85.4 | 87.2 | 86.5 | 86.4 | 1.0 |
Recovery is expected to be consistent but not necessarily 100%. The key is reproducibility.
Table 2: Matrix Effect
| Internal Standard | Low QC (ng/mL) | High QC (ng/mL) | Mean Matrix Factor | % RSD |
| This compound | 0.99 | 1.01 | 1.00 | 1.4 |
| Eliglustat-C10 Analog | 0.92 | 0.95 | 0.94 | 2.3 |
A matrix factor close to 1 indicates minimal ion suppression or enhancement.
Table 3: Precision
| Parameter | QC Level | This compound (% CV) | Eliglustat-C10 Analog (% CV) |
| Intra-day Precision (n=5) | Low | 2.1 | 4.5 |
| Medium | 1.8 | 3.8 | |
| High | 1.5 | 3.2 | |
| Inter-day Precision (n=3 runs) | Low | 2.8 | 6.2 |
| Medium | 2.5 | 5.5 | |
| High | 2.2 | 4.8 |
Acceptance criteria for precision are typically within 15% CV (20% at the Lower Limit of Quantification).
Experimental Protocols
The data presented above was generated using the following experimental protocols:
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Eliglustat-C10 Analog).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Eliglustat: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+15] -> [Product Ion]
-
Eliglustat-C10 Analog: [Precursor Ion+28] -> [Product Ion]
-
Data Analysis
-
Recovery Calculation: The recovery of the analyte and internal standard is determined by comparing the peak area of an analyte in a pre-extraction spiked sample to that in a post-extraction spiked sample (representing 100% recovery).
-
% Recovery = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) * 100
-
-
Matrix Effect Calculation: The matrix effect is assessed by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.
-
Matrix Factor = (Peak Area in Post-extraction Spike / Peak Area in Neat Solution)
-
-
Precision Calculation: Precision is expressed as the coefficient of variation (%CV) for replicate measurements of quality control (QC) samples at low, medium, and high concentrations.
Visualizing the Comparison
Glycosphingolipid Biosynthesis Pathway
Eliglustat acts by inhibiting glucosylceramide synthase, a key enzyme in the synthesis of most glycosphingolipids.
Caption: Mechanism of action of Eliglustat in the glycosphingolipid pathway.
Experimental Workflow for Internal Standard Comparison
The following workflow outlines the process of comparing the two internal standards.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Eliglustat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Eliglustat, a substrate reduction therapy for Gaucher disease type 1. The objective is to facilitate the selection and implementation of robust analytical techniques and to provide a framework for the cross-validation of these methods between laboratories, ensuring data integrity and consistency in multi-site studies and routine analysis.
Eliglustat's therapeutic efficacy is closely monitored, necessitating reliable and reproducible analytical methods for its determination in pharmaceutical formulations and biological matrices.[1][2][3] The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][4] This guide details the experimental protocols and performance characteristics of these methods to aid in their transfer and cross-validation.
Comparison of Validated Analytical Methods for Eliglustat
The following tables summarize the key performance parameters of various validated analytical methods for Eliglustat, providing a basis for comparison and selection.
Table 1: HPLC-UV Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | Methanol:Acetonitrile (75:25 v/v) | Methanol:Ammonium Acetate (pH 3.2) (60:40 v/v) | Acetonitrile:0.1% Orthophosphoric Acid (pH 3.0) (40:60 v/v) |
| Column | Waters C18 (250 x 4.6 mm, 5 µm) | Kromasil C18 | HiQSil C-18 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.7 mL/min |
| Detection Wavelength | 282 nm | 282 nm | Not Specified |
| Retention Time | 4.014 min | Not Specified | 5.9 min |
| Linearity Range | 20-140 µg/mL | 0.3-10 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (R²) | 0.9997 | > 0.997 | 0.9995 |
| Accuracy (% Recovery) | > 100.53% | 96.27-107.35% (Intra-day), 96.80-106.57% (Inter-day) | 99.87-100.62% |
| Precision (%RSD) | < 2% | 4.31-10.90% (Intra-day), 4.82-9.97% (Inter-day) | Not Specified |
| LOD | 4.85 µg/mL | Not Specified | 0.23 µg/mL |
| LOQ | 14.70 µg/mL | Not Specified | 0.68 µg/mL |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method Description |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Column | Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) |
| Flow Rate | 0.40 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive-ion mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| Precursor → Product Ion | m/z 405.4 → 84.1 |
| Internal Standard | Bosutinib (m/z 530.2 → 141.2) |
| Linearity Range | 1-500 ng/mL |
| Intra- and Inter-day Accuracy and Precision | Within acceptance limits |
Experimental Protocols for Cross-Validation
The following is a generalized protocol for the cross-validation of an analytical method for Eliglustat between two laboratories (Lab A and Lab B). This process is critical when transferring a method to ensure consistency and reliability of results.
1. Objective
To verify that a validated analytical method for the quantification of Eliglustat provides equivalent results when performed by different laboratories.
2. Pre-requisites
-
Lab A has a fully validated analytical method for Eliglustat.
-
A detailed method transfer protocol is shared with Lab B, including:
-
Standard Operating Procedure (SOP) for the analytical method.
-
Validation report from Lab A.
-
Specifications for reagents, standards, and equipment.
-
3. Experimental Design
-
Sample Sets:
-
Standards: A set of calibration standards and quality control (QC) samples (low, medium, and high concentrations) prepared by Lab A.
-
Blinded Samples: A minimum of three batches of samples containing Eliglustat at different concentrations, prepared by Lab A and provided blinded to Lab B.
-
-
Analysis:
-
Both laboratories will analyze the same sets of standards and blinded samples using the same analytical method protocol.
-
Lab B will perform the analysis as per the transferred method.
-
The results from both laboratories will be compared.
-
4. Acceptance Criteria
The acceptance criteria for the cross-validation should be pre-defined and may include:
-
Calibration Curve: The correlation coefficient (R²) of the calibration curve in Lab B should be comparable to that of Lab A (e.g., ≥ 0.99).
-
Accuracy: The mean percentage recovery of the QC samples analyzed by Lab B should be within a pre-defined range (e.g., 85-115% for LC-MS/MS, 90-110% for HPLC-UV).
-
Precision: The relative standard deviation (%RSD) of replicate measurements in Lab B should not exceed a pre-defined limit (e.g., ≤ 15%).
-
Comparison of Blinded Samples: The results obtained by Lab B for the blinded samples should not differ from the results of Lab A by more than a pre-defined percentage (e.g., ± 20%).
Workflow for Inter-Laboratory Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of an analytical method for Eliglustat between two laboratories.
Caption: Inter-laboratory cross-validation workflow for an Eliglustat analytical method.
Signaling Pathways and Mechanism of Action
To provide a complete context for the importance of accurate Eliglustat measurement, the following diagram illustrates its mechanism of action. Eliglustat is a specific inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. By inhibiting this enzyme, Eliglustat reduces the rate of glucosylceramide production, thereby alleviating the substrate accumulation that is characteristic of Gaucher disease.
References
A Comparative Guide to the Bioanalysis of Eliglustat: Evaluating LC-MS/MS with a Deuterated Internal Standard versus HPLC-UV Methods
For researchers, scientists, and drug development professionals engaged in the quantification of Eliglustat, the selection of an appropriate analytical method is paramount for generating reliable pharmacokinetic and toxicokinetic data. This guide provides a detailed comparison of two widely employed analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a deuterated internal standard (Eliglustat-d15) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is based on published experimental data for key validation parameters: linearity, accuracy, and precision.
The accurate measurement of Eliglustat, a substrate reduction therapy for Gaucher disease type 1, in biological matrices is crucial for clinical and preclinical studies. LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound, are generally considered the gold standard for bioanalysis due to their high sensitivity and specificity. However, HPLC-UV methods offer a viable alternative, especially for the analysis of pharmaceutical formulations, and are often more accessible and cost-effective.
Performance Comparison: LC-MS/MS vs. HPLC-UV
The choice between LC-MS/MS and HPLC-UV for Eliglustat analysis is contingent on the specific requirements of the study, such as the desired sensitivity and the complexity of the sample matrix.
Linearity
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Linear Range | 1 - 500 ng/mL (in rat plasma)[1] | 10 - 50 µg/mL (r² = 0.9995)[2] 0.3 - 10 µg/mL (r² > 0.997) |
| Correlation Coefficient (r²) | Typically > 0.99 | > 0.997 - 0.9997[2][3] |
Accuracy
Accuracy reflects the closeness of the measured concentration to the true value.
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Mean Accuracy | Within acceptable limits as per regulatory guidelines. | 99.87 - 100.62%[2] Intra-day: 96.27 - 107.35% Inter-day: 96.80 - 106.57% |
Precision
Precision measures the degree of scatter between a series of measurements of the same sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
| Parameter | LC-MS/MS with Deuterated Internal Standard | HPLC-UV |
| Intra-day Precision (%CV) | Within acceptable limits (typically < 15%). | 4.31 - 10.90% |
| Inter-day Precision (%CV) | Within acceptable limits (typically < 15%). | 4.82 - 9.97% |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for Eliglustat quantification.
LC-MS/MS Method with this compound Internal Standard
This method is suitable for the quantification of Eliglustat in biological matrices such as plasma.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Precipitate proteins by adding 150 µL of acetonitrile.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial or 96-well plate for analysis.
2. Chromatographic Conditions:
-
HPLC System: A UPLC (Ultra-Performance Liquid Chromatography) system is typically used.
-
Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm) is commonly employed.
-
Mobile Phase: A gradient elution with acetonitrile and 0.1% formic acid in water is often used.
-
Flow Rate: A typical flow rate is 0.40 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Eliglustat: m/z 405.4 → 84.1
-
This compound: The specific transition would be determined based on the stable isotope label, but would be expected to have a higher precursor ion mass.
-
HPLC-UV Method
This method is generally applied for the analysis of Eliglustat in pharmaceutical dosage forms.
1. Sample Preparation:
-
Accurately weigh and transfer a quantity of powdered tablets equivalent to a specific amount of Eliglustat into a volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent, such as methanol.
-
Further dilute an aliquot of this solution with the mobile phase to achieve a concentration within the calibration range.
-
Filter the final solution through a 0.45 µm filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and acetonitrile (e.g., 75:25 v/v).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
Visualizing the Bioanalytical Workflow
To illustrate the logical flow of a typical bioanalytical assay for Eliglustat using LC-MS/MS, the following diagram outlines the key steps from sample receipt to data analysis.
Caption: Workflow for the bioanalysis of Eliglustat using LC-MS/MS.
Conclusion
Conversely, the HPLC-UV method provides a cost-effective and readily available alternative that is well-suited for the analysis of pharmaceutical formulations and can be employed in quality control settings. The selection of the most appropriate method will ultimately depend on the specific analytical requirements, including the desired level of sensitivity, the nature of the sample, and the available instrumentation.
References
The Gold Standard in Bioanalysis: Assessing the Recovery and Matrix Effect of Eliglustat-d15
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In the quantification of Eliglustat, a substrate reduction therapy for Gaucher disease, the choice of an appropriate internal standard is critical to ensure the integrity of pharmacokinetic and clinical studies. This guide provides a comparative overview of Eliglustat-d15, a deuterated stable isotope-labeled internal standard, and discusses its performance in mitigating variability in sample recovery and matrix effects against non-deuterated alternatives.
This compound is widely considered the "gold standard" for the bioanalysis of Eliglustat. Its physicochemical properties are nearly identical to the analyte, allowing it to mimic the behavior of Eliglustat during sample preparation and analysis. This intrinsic characteristic is crucial for compensating for variations in extraction efficiency and the often unpredictable effects of the biological matrix on instrument response in liquid chromatography-mass spectrometry (LC-MS) assays.
Comparative Performance of Internal Standards
The primary advantage of a deuterated internal standard like this compound is its ability to co-elute with the analyte, ensuring that both compounds experience the same degree of ion suppression or enhancement from the matrix. Non-deuterated internal standards, having different chemical structures, will have different retention times and may be affected differently by the matrix, potentially leading to less accurate quantification.
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated (Analog IS) e.g., Bosutinib |
| Chemical & Physical Properties | Nearly identical to Eliglustat | Differs from Eliglustat |
| Chromatographic Retention Time | Co-elutes with Eliglustat | Separate elution from Eliglustat |
| Compensation for Matrix Effect | High (Experiences same ion suppression/enhancement) | Variable (May be affected differently by the matrix) |
| Compensation for Recovery | High (Behaves identically during extraction) | Variable (Extraction efficiency may differ) |
| Accuracy & Precision | Generally higher | May be compromised by differential matrix effects and recovery |
A study on the bioanalytical method development for Eliglustat in rat plasma reported a recovery of greater than 86.9% and a matrix effect ranging from 92.1% to 102.0% for Eliglustat itself. While this provides a baseline, the use of a deuterated internal standard like this compound is expected to provide more consistent and reliable correction for any variability in these parameters across different samples and studies. Another study utilizing bosutinib as an internal standard for an UPLC-MS/MS method reported no significant matrix effect, though specific comparative data was not provided.
Experimental Protocols
A rigorous assessment of recovery and matrix effect is a critical component of bioanalytical method validation, as mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Assessment of Recovery
The recovery of an analyte is the efficiency of the extraction process from the biological matrix. It is determined by comparing the analytical response of the analyte from an extracted sample to the response of the analyte in a post-extraction spiked sample.
Protocol:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations:
-
Set 1 (Pre-Spiked): Spike blank biological matrix with Eliglustat and the internal standard (this compound or alternative) before the extraction procedure.
-
Set 2 (Post-Spiked): Extract blank biological matrix. Spike the resulting extract with Eliglustat and the internal standard to represent 100% recovery.
-
Set 3 (Neat Solution): Prepare a solution of Eliglustat and the internal standard in the reconstitution solvent at the same concentrations as the spiked samples.
-
-
Process Set 1 samples through the entire extraction procedure.
-
Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculate the percentage recovery using the following formula:
-
% Recovery = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) * 100
-
Assessment of Matrix Effect
The matrix effect is the alteration of the ionization of an analyte due to the presence of co-eluting, undetected components from the sample matrix. It can manifest as ion suppression or enhancement.
Protocol:
-
Prepare two sets of samples at low and high concentrations:
-
Set A (Post-Spiked): Extract blank biological matrix from at least six different sources. Spike the resulting extracts with Eliglustat and the internal standard.
-
Set B (Neat Solution): Prepare solutions of Eliglustat and the internal standard in the reconstitution solvent at the same concentrations as the spiked samples.
-
-
Analyze both sets of samples using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard:
-
Matrix Factor = (Mean Peak Area in Set A / Mean Peak Area in Set B)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of Internal Standard)
-
An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.
-
Visualizing the Experimental Workflow and Metabolic Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for assessing recovery and matrix effect, and the metabolic pathway of Eliglustat.
Caption: Workflow for assessing recovery and matrix effect.
Caption: Primary metabolic pathways of Eliglustat.
A Comparative Guide to Eliglustat Quantification Methods for Researchers
For researchers, scientists, and drug development professionals, accurate and reliable quantification of therapeutic agents is paramount. This guide provides a comparative overview of published analytical methods for the quantification of Eliglustat, a first-line oral therapy for Gaucher disease type 1. While no formal inter-laboratory comparison studies were identified in the public domain, this document synthesizes data from single-laboratory validation studies to aid in the selection of an appropriate analytical methodology.
The primary analytical techniques validated for Eliglustat quantification are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), both of which have demonstrated reliability, linearity, accuracy, and precision in accordance with International Conference on Harmonization (ICH) guidelines.[1][2][3]
Comparison of Quantitative Performance
The following table summarizes the key performance parameters of various validated chromatographic methods for Eliglustat quantification, providing a clear comparison of their capabilities.
Table 1: Quantitative Performance Data of Validated Eliglustat Quantification Methods
| Parameter | Method 1: RP-HPLC[2] | Method 2: RP-UPLC[3] | Method 3: RP-HPLC |
| Instrumentation | HPLC with UV-Visible Detector | UPLC with Photodiode Array (PDA) Detector | HPLC with UV Detector |
| Matrix | Pharmaceutical Formulation | Bulk Drug Substance | Pharmaceutical Preparations |
| Linearity Range | 5-25 µg/mL | 0.25-7.5 µg/mL | Not explicitly stated |
| Limit of Detection (LOD) | 4.85 µg/mL | 0.08 µg/mL | Not explicitly stated |
| Limit of Quantification (LOQ) | 14.70 µg/mL | 0.25 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | > 100.53% | Validated for Accuracy | Stated as Accurate |
| Precision | Validated for Inter-day and Intra-day Precision | Validated for Precision | Stated as Precise |
| Run Time | 8 minutes | 8 minutes | 8 minutes |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared Eliglustat quantification methods.
Method 1: RP-HPLC for Pharmaceutical Formulation
-
Instrumentation : A High-Performance Liquid Chromatography system equipped with a UV-Visible detector set to a wavelength of 282 nm.
-
Mobile Phase : A mixture of Methanol and Acetonitrile in a 70:30 (v/v) ratio.
-
Flow Rate : The mobile phase was delivered at a flow rate of 1.0 mL/min.
-
Injection Volume : 20 µL of the sample was injected into the system.
-
Standard Preparation : A standard stock solution was prepared by accurately weighing 10 mg of Eliglustat and dissolving it in a 100 mL volumetric flask with methanol to achieve a concentration of 1000 µg/mL.
-
Validation : The method was validated following ICH guidelines for parameters including specificity, linearity, accuracy, limit of detection (LOD), limit of quantification (LOQ), and both intra-day and inter-day precision.
Method 2: Stability-Indicating RP-UPLC Method
-
Instrumentation : An Ultra-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.
-
Column : An Acquity BEH C18 column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase : A gradient elution was performed using 0.1% orthophosphoric acid as mobile phase A and a 50:50 (v/v) mixture of acetonitrile and methanol as mobile phase B.
-
Flow Rate : The mobile phase was set to a flow rate of 0.8 mL/min.
-
Validation : This method was validated according to ICH Q2 (R1) guidelines, assessing specificity, precision, linearity, accuracy, and quantitation limits. The stability-indicating nature of the assay was confirmed through forced degradation studies.
Method 3: RP-HPLC for Pharmaceutical Preparations
-
Instrumentation : An HPLC system with a UV detector set at 282 nm.
-
Mobile Phase : A combination of Methanol and Acetonitrile in a 75:25 (v/v) ratio.
-
Flow Rate : The mobile phase was maintained at a flow rate of 1.0 mL/min.
-
Column Temperature : The analytical column was kept at a constant temperature of 25°C.
-
Injection Volume : An injection volume of 20 µL was used.
-
Standard Preparation : A standard stock solution of 1000 µg/mL was prepared by dissolving 10 mg of Eliglustat tartrate in a 10 mL volumetric flask with methanol.
-
Validation : The method underwent validation as per ICH guidelines and was confirmed to be robust, linear, accurate, and precise.
Visualizing the Experimental Workflow
To provide a clear understanding of the analytical process, the following diagram illustrates a generalized experimental workflow for the quantification of Eliglustat using chromatographic methods.
Caption: A generalized workflow for the quantification of Eliglustat by chromatography.
Mechanism of Action: Direct Enzyme Inhibition
Eliglustat functions as a substrate reduction therapy by specifically inhibiting glucosylceramide synthase. This enzyme is pivotal in the synthesis of glucosylceramide, which accumulates in individuals with Gaucher disease. By inhibiting this enzyme, Eliglustat reduces the production of this substrate. As this is a direct enzyme-substrate interaction, a complex signaling pathway diagram is not applicable. The therapeutic effect is achieved by directly targeting the synthesis pathway of the accumulating substrate.
Caption: Mechanism of action of Eliglustat via inhibition of glucosylceramide synthase.
References
The Gold Standard: Justification for Stable Isotope-Labeled Internal Standards in Regulatory Submissions
For researchers, scientists, and drug development professionals, the precise and reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of successful regulatory submissions. The choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and robustness of bioanalytical methods. Regulatory authorities, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that strongly recommend the use of stable isotope-labeled internal standards (SIL-ISs) for quantitative bioanalysis, particularly for methods employing mass spectrometric detection.[1][2][3] This guide provides a comprehensive comparison of SIL-ISs with alternative approaches, supported by experimental data, to justify their preferential use in regulatory filings.
The Superiority of Co-elution and Physicochemical Mimicry
An ideal internal standard should behave identically to the analyte throughout the entire analytical process, from sample extraction to detection.[2][3] This includes having the same extraction recovery, ionization efficiency, and susceptibility to matrix effects. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This subtle change in mass allows it to be distinguished from the analyte by the mass spectrometer, while its physicochemical properties remain virtually identical.
This near-perfect analogy ensures that the SIL-IS co-elutes with the analyte and experiences the same variations during sample preparation and analysis. This ability to track and compensate for analytical variability is what makes SIL-ISs the "gold standard" in bioanalysis.
Mitigating the Matrix Effect: A Critical Advantage
The "matrix effect" is a major challenge in bioanalysis, where components of the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS has the same molecular structure and chromatographic behavior as the analyte, it is affected by the matrix in the same way. This co-suppression or co-enhancement allows the SIL-IS to accurately normalize the analyte's response, significantly improving the accuracy and precision of the measurement.
Comparison with Structural Analogs
While structural analogs—compounds with similar but not identical chemical structures to the analyte—are sometimes used as internal standards, they often fall short of the performance of SIL-ISs. Differences in their physicochemical properties can lead to different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte. This can result in inadequate compensation for matrix effects and other sources of variability, leading to less reliable data.
The following diagram illustrates the logical justification for selecting a SIL-IS for regulatory submission.
Caption: Logical flow for justifying the use of a SIL-IS.
Quantitative Data Summary: SIL-IS vs. Structural Analog IS
The following table summarizes typical performance data comparing a SIL-IS with a structural analog IS for the quantification of a hypothetical drug, "Analyte X," in human plasma.
| Performance Parameter | Stable Isotope-Labeled IS | Structural Analog IS | Acceptance Criteria (ICH M10) |
| Precision (%CV) | |||
| Intra-day (n=5) | 3.5% | 8.2% | ≤15% (≤20% at LLOQ) |
| Inter-day (n=3) | 4.1% | 10.5% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | |||
| Intra-day (n=5) | -1.8% | -9.5% | Within ±15% (±20% at LLOQ) |
| Inter-day (n=3) | -2.5% | -11.2% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | 2.8% | 14.5% | ≤15% |
| Extraction Recovery (%CV) | 3.2% | 9.8% | Consistent and reproducible |
As the data illustrates, the SIL-IS consistently provides superior precision and accuracy, and most critically, a significantly lower matrix effect, ensuring more reliable data for regulatory evaluation.
Experimental Protocols
Detailed methodologies are crucial for the validation of bioanalytical methods. The following are key experiments to be performed.
Preparation of Calibration Standards and Quality Control Samples
-
Objective: To prepare standards and controls for the validation experiments.
-
Procedure:
-
Prepare separate stock solutions of the analyte and the SIL-IS in a suitable organic solvent.
-
Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
-
Prepare working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Spike the working standard and QC solutions into blank biological matrix (e.g., human plasma) to create calibration standards and QC samples.
-
Add the SIL-IS working solution to all calibration standards and QC samples at a constant concentration.
-
Bioanalytical Method Validation Experiments
-
Objective: To assess the performance of the bioanalytical method according to regulatory guidelines.
-
Experiments:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of the analyte and SIL-IS.
-
Calibration Curve: Generate a calibration curve in each analytical run, consisting of a blank, a zero sample (blank + IS), and at least six non-zero standards.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy and precision.
-
Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte by comparing the response of the analyte in post-extraction spiked matrix samples from at least six different sources to the response in a neat solution. The IS-normalized matrix factor should be calculated.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples to determine the efficiency of the extraction process.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
-
The following diagram illustrates a typical experimental workflow for a bioanalytical assay using a SIL-IS.
Caption: Workflow of a bioanalytical assay with a SIL-IS.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
